1-Chlorohexadecane-D33
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWAXFZCVYJLLM-TUWMXWROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chlorohexadecane-D33 (CAS: 352431-13-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chlorohexadecane-D33, a deuterated analog of 1-chlorohexadecane (B1210310). This document is intended for professionals in research, scientific, and drug development fields who require detailed information on the properties and applications of this isotopically labeled compound.
Introduction
This compound is the deuterium-labeled version of 1-chlorohexadecane.[1] In this compound, the 33 hydrogen atoms have been substituted with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The near-identical physicochemical properties to its non-labeled counterpart ensure it behaves similarly during sample preparation and analysis, while its distinct mass allows for accurate quantification.[2]
The non-deuterated form, 1-chlorohexadecane, is a long-chain alkyl halide used as a chemical intermediate in the synthesis of surfactants, pharmaceuticals, and antibacterial agents.[3]
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its non-deuterated analog, 1-Chlorohexadecane. Data for the non-deuterated form is often used as a close proxy for the deuterated compound due to the minimal impact of deuteration on most physical properties other than molecular weight.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 352431-13-1 | |
| Molecular Formula | C₁₆D₃₃Cl | [1] |
| Molecular Weight | 294.09 g/mol | [1] |
| Isotopic Purity | Typically ≥98 atom % D |
Table 2: Properties of 1-Chlorohexadecane
| Property | Value | Reference(s) |
| CAS Number | 4860-03-1 | [4] |
| Molecular Formula | C₁₆H₃₃Cl | [4] |
| Molecular Weight | 260.89 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Boiling Point | 322 °C (at 760 mmHg) | [4] |
| 149 °C (at 1 mmHg) | [3] | |
| Melting Point | 8-14 °C | [3] |
| Density | 0.865 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.449 | [4] |
| Vapor Pressure | 129 mmHg at 21 °C | |
| Flash Point | 136 °C (closed cup) | |
| Water Solubility | Insoluble |
Synthesis Pathway
While the specific, proprietary synthesis of this compound is not publicly detailed, a plausible synthetic route involves the chlorination of the corresponding deuterated alcohol, 1-Hexadecanol-D34. This is a common method for the preparation of alkyl halides.
Caption: Plausible synthesis of this compound.
Experimental Protocols
As an internal standard, this compound is added to a sample at a known concentration before sample preparation and analysis. This allows for the correction of analyte loss during extraction and for variations in instrument response.
General Protocol for Quantification using GC-MS
This protocol provides a general framework for the quantification of 1-chlorohexadecane in a sample matrix (e.g., environmental or biological) using this compound as an internal standard.
1. Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Prepare a series of calibration standards containing known concentrations of non-deuterated 1-chlorohexadecane and a constant, known concentration of the this compound internal standard.
-
For each unknown sample, add a precise volume of the this compound internal standard stock solution.
2. Sample Extraction (if required):
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: An appropriate temperature gradient to separate 1-chlorohexadecane from other matrix components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both 1-chlorohexadecane and this compound.
-
4. Data Analysis:
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of 1-chlorohexadecane in the unknown samples by interpolating their response ratios from the calibration curve.
Caption: General analytical workflow using an internal standard.
Applications in Research and Development
The primary application of this compound is as an internal standard in analytical chemistry.[1] Its use is crucial in:
-
Pharmacokinetic Studies: To accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of drugs containing a long-chain alkyl moiety.
-
Metabolite Identification: As a reference compound to aid in the identification and quantification of metabolites of long-chain alkyl compounds.
-
Environmental Monitoring: For the precise measurement of trace levels of 1-chlorohexadecane or related long-chain chlorinated paraffins in environmental samples such as water, soil, and biota.
-
Industrial Quality Control: To ensure the purity and concentration of products containing or synthesized from 1-chlorohexadecane.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Logical Relationships in Analytical Method Development
The decision to use a deuterated internal standard like this compound is based on the need for high accuracy and precision in quantitative analysis. The following diagram illustrates the logical flow leading to its selection.
Caption: Decision-making for internal standard selection.
References
A Comprehensive Technical Guide to the Physical Properties of Deuterated Hexadecyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of deuterated hexadecyl chloride. Given the limited direct experimental data on the deuterated variant, this document leverages data from its non-deuterated counterpart, 1-chlorohexadecane (B1210310), and establishes the expected impact of deuteration based on established principles of isotope effects. This guide is intended to be a valuable resource for professionals in research, scientific analysis, and drug development who utilize deuterated compounds.
Core Physical Properties
Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), typically has a minimal effect on the bulk physical properties of a molecule such as melting point, boiling point, and density. The primary influence is on the vibrational energy of C-D bonds compared to C-H bonds, which can affect reaction kinetics but has a less pronounced impact on non-reactive physical characteristics. Therefore, the physical properties of 1-chlorohexadecane serve as a very close approximation for deuterated hexadecyl chloride.
Data Summary of 1-Chlorohexadecane
The following table summarizes the key physical properties of 1-chlorohexadecane, which are expected to be nearly identical for its deuterated forms.
| Physical Property | Value | Notes |
| Molecular Formula | C₁₆H₃₃Cl | |
| Molecular Weight | 260.89 g/mol [1][2][3][4][5] | The molecular weight of the deuterated version will be higher depending on the number of deuterium atoms. |
| Melting Point | 8-14 °C[5][6] | Also cited as 7.8 °C[2]. |
| Boiling Point | 149 °C at 1 mm Hg[5][6] | Alkyl halides generally have higher boiling points than alkanes with the same number of carbons due to polarity and stronger intermolecular forces.[7][8][9] |
| Density | 0.865 g/mL at 25 °C[5][6] | |
| Solubility in Water | <0.02 g/L[5] | Alkyl halides are generally insoluble in water due to their inability to form hydrogen bonds.[7][9] They are, however, soluble in organic solvents.[7][10] |
| Appearance | Colorless liquid[2][5] | |
| Refractive Index | n20/D 1.449[5][6] |
Experimental Protocols for Property Determination
Standard methodologies are employed to determine the physical properties of alkyl halides like deuterated hexadecyl chloride.
Melting Point Determination
The melting point can be determined using a standard melting point apparatus.
-
Sample Preparation: A small, dry sample of the compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Boiling Point Determination
The boiling point at a specific pressure can be determined using distillation or a specialized apparatus.
-
Apparatus Setup: The liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
Heating: The flask is heated gently.
-
Observation: The temperature at which the liquid boils and its vapor condenses on the thermometer is recorded as the boiling point. For high-boiling liquids, vacuum distillation is employed to prevent decomposition.
Density Measurement
The density of a liquid can be determined using a pycnometer or a hydrometer.
-
Pycnometer Method:
-
The mass of a clean, dry pycnometer is determined.
-
The pycnometer is filled with the liquid, and its mass is measured again.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring the mass.
-
The density of the sample is calculated by dividing the mass of the liquid by its volume.
-
Solubility Testing
Solubility is determined by observing the dissolution of the solute in a solvent.
-
Sample Preparation: A small, measured amount of deuterated hexadecyl chloride is added to a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., water, ethanol, acetone) is added.
-
Observation: The mixture is agitated, and the degree of dissolution is observed. The process can be repeated with increasing amounts of solute to determine the saturation point.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the determination of the melting point of a solid organic compound.
References
- 1. Hexadecane, 1-chloro- (CAS 4860-03-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1-Chlorohexadecane(4860-03-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 1-Chlorohexadecane | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chlorohexadecane | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chlorohexadecane | 4860-03-1 [chemicalbook.com]
- 6. 4860-03-1 CAS MSDS (1-Chlorohexadecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Alkyl Halides: Classifications, Preparations, Physical and Chemical Properties, Practice Problems and Frequently Asked Questions in Physics: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. Alkyl halides- Classification, Properties and Methods of Preparation [allen.in]
- 9. youtube.com [youtube.com]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
An In-depth Technical Guide to 1-Chlorohexadecane-D33: Molecular Properties and Synthesis
For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for a variety of applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry. This technical guide provides detailed information on 1-Chlorohexadecane-D33, a deuterated analog of 1-Chlorohexadecane.
Core Molecular Data
The incorporation of deuterium (B1214612) in place of hydrogen atoms results in a significant increase in the molecular weight of this compound compared to its non-deuterated counterpart, 1-Chlorohexadecane. This mass shift is a key feature utilized in mass spectrometry-based analytical methods. The table below summarizes the key molecular properties of both compounds.
| Property | 1-Chlorohexadecane | This compound |
| Molecular Formula | C₁₆H₃₃Cl[1][2][3][4][5][6][7] | C₁₆D₃₃Cl |
| Molecular Weight | 260.89 g/mol [2][8] | 294.10 g/mol |
Hypothetical Synthesis of this compound
The following section outlines a detailed, hypothetical experimental protocol for the synthesis of this compound. This protocol is provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Objective:
To synthesize this compound from a deuterated precursor.
Materials:
-
Hexadecanol-D34 (fully deuterated)
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel, is dried in an oven and allowed to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: 20 grams of Hexadecanol-D34 is dissolved in 100 mL of anhydrous dichloromethane in the reaction flask. A stoichiometric amount of anhydrous pyridine is then added to the solution.
-
Chlorination: The reaction mixture is cooled in an ice bath. Thionyl chloride (1.1 equivalents) is dissolved in 20 mL of anhydrous dichloromethane and added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40°C) for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then carefully poured into 100 mL of a saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with 50 mL portions of dichloromethane. The organic layers are combined.
-
Washing and Drying: The combined organic phase is washed sequentially with 100 mL of water and 100 mL of brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.
Visualizing Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the relationship between 1-Chlorohexadecane and its deuterated form, as well as the experimental workflow for the synthesis of this compound.
Caption: Relationship between 1-Chlorohexadecane and its deuterated isotopologue.
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. Hexadecane, 1-chloro- [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. 1-Chlorohexadecane | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chlorohexadecane | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Hexadecane, 1-chloro- [webbook.nist.gov]
- 8. 1-氯十六烷 95% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 1-Chlorohexadecane-D33
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthesis route for 1-Chlorohexadecane-D33, a deuterated analog of 1-chlorohexadecane. This document outlines the synthetic pathway, experimental considerations, and key characterization data. The information presented here is compiled from established chemical principles and available data on related non-deuterated and deuterated compounds, offering a scientifically sound approach for research and development purposes.
Introduction
This compound is a stable isotope-labeled compound valuable in various scientific applications, including metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantitative analysis. The incorporation of deuterium (B1214612) atoms (D) in place of hydrogen atoms (H) allows for the differentiation and tracing of molecules in complex biological systems. This guide details a two-step synthesis strategy starting from the commercially available deuterated precursor, Palmitic acid-D31.
Synthesis Pathway Overview
The proposed synthesis of this compound involves a two-step process:
-
Reduction of Palmitic acid-D31: The fully deuterated carboxylic acid is reduced to the corresponding deuterated alcohol, 1-Hexadecanol-D33.
-
Chlorination of 1-Hexadecanol-D33: The hydroxyl group of the deuterated alcohol is substituted with a chlorine atom to yield the final product, this compound.
The following diagram illustrates the overall synthetic workflow.
Experimental Protocols
Step 1: Reduction of Palmitic acid-D31 to 1-Hexadecanol-D33
The reduction of the carboxylic acid to a primary alcohol can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Reaction:
CD₃(CD₂)₁₄COOH + LiAlH₄ → CD₃(CD₂)₁₄CD₂OH
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Palmitic acid-D31 | 287.74 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 |
| Diethyl ether (anhydrous) | 74.12 |
| Hydrochloric acid (10% aq.) | 36.46 |
| Sodium sulfate (B86663) (anhydrous) | 142.04 |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (a slight molar excess, e.g., 1.2 equivalents) in anhydrous diethyl ether is prepared.
-
A solution of Palmitic acid-D31 in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours (e.g., 2-4 hours) and then gently refluxed for an additional 1-2 hours to ensure the reaction goes to completion.
-
The reaction is cooled to 0 °C and cautiously quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.
-
The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.
-
The combined organic filtrate is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-Hexadecanol-D33.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol).
Step 2: Chlorination of 1-Hexadecanol-D33 to this compound
The conversion of the deuterated primary alcohol to the corresponding alkyl chloride can be accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Reaction:
CD₃(CD₂)₁₄CD₂OH + SOCl₂ → CD₃(CD₂)₁₅Cl + SO₂ + HCl
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 1-Hexadecanol-D33 | 275.76 |
| Thionyl chloride (SOCl₂) | 118.97 |
| Pyridine (B92270) (catalytic amount) | 79.10 |
| Dichloromethane (anhydrous) | 84.93 |
| Sodium bicarbonate (5% aq.) | 84.01 |
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, 1-Hexadecanol-D33 is dissolved in anhydrous dichloromethane.
-
A catalytic amount of pyridine is added to the solution.
-
Thionyl chloride (a slight molar excess, e.g., 1.1-1.5 equivalents) is added dropwise to the stirred solution at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours (e.g., 3-6 hours) until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then carefully poured into ice-cold water to quench the excess thionyl chloride.
-
The organic layer is separated, washed sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize the key physical and chemical properties of the starting material and the final product.
Table 1: Properties of Palmitic acid-D31
| Property | Value |
| Molecular Formula | C₁₆D₃₁HO₂ |
| Molar Mass | 287.74 g/mol |
| Appearance | White solid |
| Isotopic Purity | Typically ≥ 98 atom % D |
Table 2: Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₆D₃₃Cl |
| Molar Mass | 294.09 g/mol [1] |
| CAS Number | 352431-13-1[1] |
| Appearance | Colorless to light yellow liquid |
| Isotopic Enrichment | 98 atom % D[1] |
| Storage Conditions | Store at room temperature[1] |
Characterization
The successful synthesis and purity of this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show a significant reduction or absence of signals corresponding to the hexadecane (B31444) chain protons.
-
²H (Deuterium) NMR will confirm the presence and location of deuterium atoms.
-
¹³C NMR can be used to confirm the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak in the mass spectrum will confirm the molecular weight of the deuterated compound (294.09 g/mol ).
-
The isotopic distribution of the molecular ion cluster can be used to determine the level of deuterium incorporation.
-
Visualization of the Chemical Transformations
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structures and transformations involved in the synthesis.
Conclusion
This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of this compound. By following the outlined two-step procedure involving the reduction of commercially available Palmitic acid-D31 and subsequent chlorination of the resulting deuterated alcohol, researchers can obtain the desired stable isotope-labeled product. The provided experimental considerations and characterization methods will aid in achieving a successful synthesis and ensuring the quality of the final compound for its intended applications in research and development.
References
1-Chlorohexadecane-D33 safety data sheet information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 1-Chlorohexadecane-D33. Due to the limited availability of a detailed Safety Data Sheet (SDS) specifically for the deuterated compound, this document synthesizes information from available data on this compound and its non-deuterated analogue, 1-Chlorohexadecane. It is important to note that while the toxicological and physical properties are expected to be very similar, the data for the non-deuterated form should be used as a close approximation.
Chemical Identification
| Identifier | This compound | 1-Chlorohexadecane |
| Synonyms | n-Hexadecyl-D33 Chloride; Cetyl-D33 Chloride | Cetyl chloride; Hexadecyl chloride[1][2] |
| CAS Number | 352431-13-1[3] | 4860-03-1[1][2][4][5][6][7][8] |
| Molecular Formula | CD₃(CD₂)₁₅Cl[3] | C₁₆H₃₃Cl[1][4][6][8][9] |
| Molecular Weight | 294.09 g/mol [3] | 260.89 g/mol [4][6][8][10] |
| Isotopic Enrichment | 98 atom % D[3] | Not Applicable |
Physical and Chemical Properties
The following table summarizes the physical and chemical properties of 1-Chlorohexadecane. These values should be considered indicative for this compound.
| Property | Value |
| Appearance | Colorless to slightly yellowish liquid[5][7][9][11] |
| Odor | Odorless to mild, characteristic odor[7][9][11] |
| Melting Point | 8-14 °C (46.4 °F)[5][6][9][11][12] |
| Boiling Point | 322 °C (611.6 °F)[5][7][9] or 149 °C at 1 mmHg[5][6][12] |
| Flash Point | 136 °C (276.8 °F)[4][7][9] |
| Autoignition Temperature | 220 °C (428 °F)[4][9] |
| Density | 0.865 g/mL at 25 °C[5][6][12] |
| Vapor Pressure | 129 mmHg at 21 °C[6][7]; 1.7 hPa at 140 °C[9] |
| Vapor Density | 9.0[9] |
| Water Solubility | 0.02 g/L at 20 °C (insoluble)[5][12] |
| Refractive Index | n20/D 1.449[5][6][12] |
Hazard Identification and GHS Classification
Based on the GHS classification for 1-Chlorohexadecane, the following hazards are identified.[1][2]
| Hazard Statement | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |
Signal Word: Warning
Toxicological Information
The toxicological properties of 1-Chlorohexadecane have not been fully investigated.[4][9] However, available information suggests the following:
-
Ingestion: May cause irritation of the digestive tract.[4][13]
-
Inhalation: May cause respiratory tract irritation. Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[4][11][13]
-
Skin Contact: May cause skin irritation.[4][13] Repeated exposure may cause skin cracking, flaking, or drying.[13]
Experimental Protocols
Detailed experimental protocols are not typically found in Safety Data Sheets. The provided information does not contain specific experimental methodologies. For handling and safety procedures, please refer to the diagrams and sections below.
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation.[13]
-
Wear protective clothing, gloves, and eye/face protection.[4][13]
-
Do not eat, drink, or smoke when handling.[13]
-
Wash hands thoroughly after handling.[4]
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[4][9]
Storage:
-
Store in a tightly closed container.[4]
-
Keep containers securely sealed.[13]
-
Protect containers against physical damage.[13]
-
For this compound, it is recommended to store at room temperature. The compound is stable under recommended storage conditions and should be re-analyzed for chemical purity after three years.[3]
Emergency Procedures
The following diagrams illustrate the recommended procedures for first aid, fire-fighting, and accidental release.
Caption: First Aid Procedures for Exposure.
Caption: Recommended Fire-Fighting Measures.
Caption: Spill Cleanup and Containment Workflow.
Stability and Reactivity
-
Incompatible Materials: Strong oxidizing agents and strong bases.[4][9]
-
Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4][9]
Ecological Information
This material is expected to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[13] It is not likely to be mobile in the environment due to its low water solubility.[11]
This document is intended to provide a summary of the available safety information and should not be used as a substitute for a formal Safety Data Sheet provided by the manufacturer. Always consult the original SDS for complete and detailed information.
References
- 1. 1-Chlorohexadecane | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chlorohexadecane | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. 1-Chlorohexadecane(4860-03-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Hexadecane,1-chloro- [chembk.com]
- 6. 1-氯十六烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. scbt.com [scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. 1-Chlorohexadecane | CAS 4860-03-1 | LGC Standards [lgcstandards.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. 4860-03-1 CAS MSDS (1-Chlorohexadecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to 1-Chlorohexadecane-D33 for Researchers and Drug Development Professionals
Introduction
1-Chlorohexadecane-D33 is a deuterated form of the long-chain alkyl halide, 1-chlorohexadecane (B1210310). In the realms of advanced chemical analysis and drug development, isotopically labeled compounds such as this compound are indispensable tools. Their primary application lies in their use as internal standards for quantitative analysis by mass spectrometry (MS). The near-identical physicochemical properties to their non-deuterated counterparts, coupled with a distinct mass difference, allow for precise and accurate quantification of the target analyte in complex biological and environmental matrices.[1][2][3] This technical guide provides an in-depth overview of this compound, including its commercial suppliers, physicochemical properties, and detailed methodologies for its application in research, particularly within the pharmaceutical sciences.
Commercial Suppliers and Product Specifications
This compound is a specialized chemical and is available from a limited number of commercial suppliers that focus on isotopically labeled compounds. The leading supplier for this specific compound is C/D/N Isotopes.
| Supplier | Product Number | Available Quantities | Isotopic Enrichment | Chemical Formula |
| C/D/N Isotopes | D-5319 | 0.1 g, 0.25 g | 98 atom % D | CD₃(CD₂)₁₅Cl |
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to its non-deuterated analog, 1-chlorohexadecane. The primary difference is the molecular weight, which is increased due to the substitution of 33 hydrogen atoms with deuterium.
| Property | Value (for 1-Chlorohexadecane) |
| CAS Number | 4860-03-1 |
| Molecular Formula | C₁₆H₃₃Cl |
| Molecular Weight | 260.89 g/mol |
| Appearance | Liquid |
| Melting Point | 8-14 °C |
| Boiling Point | 322 °C |
| Density | 0.865 g/mL at 25 °C |
| Refractive Index | 1.449 |
| Solubility | Insoluble in water |
Applications in Research and Drug Development
The principal application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Such methods are crucial throughout the drug development process, from preclinical pharmacokinetic studies to clinical trial sample analysis.
Use as an Internal Standard
In quantitative analysis, an internal standard is a compound of known concentration that is added to an unknown sample.[1] It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.[3] An ideal internal standard has chemical and physical properties that are very similar to the analyte of interest. Deuterated analogs of the analyte are considered the "gold standard" for internal standards in mass spectrometry because they co-elute with the analyte during chromatography and exhibit similar ionization efficiency, yet are distinguishable by their higher mass.[2]
Potential Application in Metabolism Studies
Long-chain chlorinated paraffins, a class of compounds to which 1-chlorohexadecane belongs, are known to undergo metabolism in biological systems.[6][7][8] Studies have shown that these compounds can be metabolized by cytochrome P450 enzymes through pathways such as hydroxylation and dechlorination.[6][7] this compound can be a valuable tool in such studies to accurately quantify the parent compound and its metabolites in various biological matrices, helping to elucidate metabolic pathways and rates of clearance.
Experimental Protocols
General Bioanalytical Method Using this compound as an Internal Standard
1. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of 1-chlorohexadecane (the analyte) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a separate stock solution of this compound (the internal standard) in the same solvent.
-
Serially dilute the analyte stock solution to create calibration standards at a range of concentrations.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Spike a known volume of each calibration standard and QC sample into a blank biological matrix (e.g., drug-free plasma).
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or hexane).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 or similar reverse-phase column suitable for the separation of nonpolar compounds.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source, likely in positive ion mode.
-
Optimize the MS parameters (e.g., declustering potential, collision energy) for both the analyte and the internal standard by infusing the individual standard solutions.
-
Set up a multiple reaction monitoring (MRM) experiment to monitor at least one specific precursor-to-product ion transition for both 1-chlorohexadecane and this compound.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of the analyte in the QC and unknown samples.
Visualizations
Metabolic Pathway of Chlorinated Paraffins
The following diagram illustrates the general metabolic pathways for chlorinated paraffins, which are relevant for understanding the potential applications of this compound in metabolism studies.
Caption: Proposed metabolic pathways for chlorinated paraffins in biological systems.
Bioanalytical Workflow Using a Deuterated Internal Standard
This diagram outlines the typical workflow for a bioanalytical method employing a deuterated internal standard like this compound.
Caption: A typical workflow for quantitative bioanalysis using a deuterated internal standard.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. lcms.cz [lcms.cz]
- 4. japsonline.com [japsonline.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioaccumulation and Biotransformation of Chlorinated Paraffins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Chlorohexadecane-D33 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a long-chain haloalkane like 1-Chlorohexadecane-D33, solubility is primarily governed by the principle of "like dissolves like." This means that nonpolar or weakly polar compounds are more likely to dissolve in nonpolar or weakly polar solvents. 1-Chlorohexadecane is a nonpolar molecule due to its long hydrocarbon chain, and this characteristic is not significantly altered by deuteration.
1-Chlorohexadecane is described as being insoluble in water but soluble in organic solvents[1][2]. Alkyl halides, in general, tend to dissolve in organic solvents because the new intermolecular attractions that form between the solute and the solvent are similar in strength to the bonds that are broken within the separate substances[3].
Data Presentation: Solubility Profile
Due to the absence of specific experimental data for this compound, the following table summarizes the expected qualitative solubility based on the properties of its non-deuterated counterpart, 1-Chlorohexadecane. The substitution of hydrogen with deuterium (B1214612) typically has a negligible effect on the solubility of a compound in organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | Similar nonpolar nature results in strong van der Waals interactions between the solute and solvent. |
| Aromatic | Toluene, Benzene, Xylene | High | The nonpolar aromatic rings can effectively solvate the long alkyl chain of the solute. |
| Chlorinated | Dichloromethane, Chloroform | High | "Like dissolves like" principle applies, as both solute and solvent contain chlorine, contributing to favorable dipole-dipole interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen provides some polarity, but the overall nonpolar character of the solvent molecules allows for good solvation of the long alkyl chain. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the carbonyl group can interact with the weak dipole of the C-Cl bond, while the alkyl groups of the ketone solvate the hydrocarbon chain. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The high polarity and hydrogen bonding of alcohols are less compatible with the nonpolar nature of this compound. Solubility decreases with increasing alcohol polarity. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Low | The high polarity of these solvents makes them poor solvents for nonpolar compounds. |
| Water | Water | Insoluble | The high polarity and strong hydrogen bonding network of water cannot be overcome by the weak interactions with the nonpolar solute[1][2]. |
Experimental Protocols: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method, known as the isothermal saturation method, is a standard and reliable technique.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., hexane, toluene, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid ensures that the solution will become saturated.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the undissolved solute.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pre-warmed pipette to avoid precipitation.
-
Dilute the aliquot with a known volume of the same solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated GC-MS or another appropriate analytical technique to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Mandatory Visualization: Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Workflow for determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 1-Chlorohexadecane-D33 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard is crucial for achieving accurate and reproducible results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant, known amount to all samples, calibration standards, and quality controls. The IS helps to correct for variations in sample preparation, injection volume, and instrument response.
Deuterated compounds, such as 1-Chlorohexadecane-D33, are ideal internal standards for mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The key advantage of using a stable isotope-labeled standard is that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, yet it is distinguishable by its higher mass.[1] This allows for precise quantification through isotope dilution mass spectrometry (IDMS), a powerful technique that minimizes errors from sample loss during preparation and analysis.[2]
This compound is a deuterated analog of 1-chlorohexadecane, making it an excellent internal standard for the quantification of long-chain hydrocarbons, chlorinated paraffins, and other related lipophilic compounds in various matrices, including environmental, biological, and industrial samples.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate quantification method that involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample.[2] The mass spectrometer can differentiate between the native analyte and the heavier, isotope-labeled internal standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be precisely calculated. This ratiometric measurement corrects for variations that can occur during sample handling and analysis.
Experimental Protocols
Materials and Reagents
-
Analyte Standard: 1-Chlorohexadecane (or other long-chain hydrocarbon/chlorinated paraffin (B1166041) of interest)
-
Internal Standard: this compound
-
Solvent: Hexane (B92381) or other suitable organic solvent (pesticide residue grade or higher)
-
Sample Matrix: E.g., soil, water, biological tissue
-
Extraction/Cleanup Cartridges: Solid Phase Extraction (SPE) cartridges as needed for the specific sample matrix
-
Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Preparation of Standard Solutions
2.1. Primary Stock Solutions (1000 µg/mL)
-
Accurately weigh approximately 10 mg of 1-Chlorohexadecane and this compound into separate 10 mL volumetric flasks.
-
Dissolve in and dilute to the mark with hexane.
2.2. Intermediate Standard Solutions (100 µg/mL)
-
Pipette 1 mL of each primary stock solution into separate 10 mL volumetric flasks and dilute to the mark with hexane.
2.3. Internal Standard Spiking Solution (10 µg/mL)
-
Pipette 1 mL of the 100 µg/mL this compound intermediate solution into a 10 mL volumetric flask and dilute to the mark with hexane.
2.4. Calibration Standards
-
Prepare a series of calibration standards by spiking appropriate aliquots of the 1-Chlorohexadecane intermediate standard solution into volumetric flasks.
-
Add a constant amount of the this compound internal standard spiking solution to each calibration standard.
-
Dilute to the final volume with hexane.
Quantitative Data Presentation
Table 1: Example Calibration Curve Data for 1-Chlorohexadecane using this compound as an Internal Standard
| Calibration Level | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5 | 100 | 15,234 | 305,123 | 0.050 |
| 2 | 10 | 100 | 31,056 | 308,765 | 0.101 |
| 3 | 50 | 100 | 155,890 | 306,543 | 0.509 |
| 4 | 100 | 100 | 309,876 | 307,987 | 1.006 |
| 5 | 250 | 100 | 778,901 | 309,111 | 2.520 |
| 6 | 500 | 100 | 1,550,678 | 308,543 | 5.026 |
Table 2: Example Quantification of 1-Chlorohexadecane in Unknown Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Sample A | 45,678 | 299,876 | 0.152 | 15.1 |
| Sample B | 654,321 | 301,234 | 2.172 | 215.9 |
| Sample C | 12,345 | 305,678 | 0.040 | 4.0 |
Detailed Experimental Protocol: Quantification in a Soil Sample
1. Sample Preparation and Extraction
-
Weigh 10 g of the homogenized soil sample into a centrifuge tube.
-
Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution (for a final concentration of 100 ng/g).
-
Add 20 mL of hexane to the tube.
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the hexane supernatant to a clean tube.
-
Repeat the extraction with another 20 mL of hexane and combine the supernatants.
-
Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.
2. Sample Cleanup (if necessary)
-
For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be required to remove interferences. A silica (B1680970) gel or Florisil cartridge is often suitable for this purpose. The choice of SPE sorbent and elution solvents should be optimized for the specific analyte and matrix.
3. GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for 1-Chlorohexadecane: (Select a characteristic fragment ion, e.g., m/z 91)
-
Qualifier Ion for 1-Chlorohexadecane: (Select another characteristic fragment ion, e.g., m/z 69)
-
Quantifier Ion for this compound: (Select the corresponding fragment ion with the deuterium (B1214612) mass shift, e.g., m/z 100)
-
4. Data Analysis
-
Integrate the peak areas of the quantifier ions for both the native analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of long-chain hydrocarbons and related compounds by GC-MS. The stable isotope-labeled standard effectively corrects for variations in sample preparation and instrument response, leading to high accuracy and precision. The detailed protocol and example data provided in these application notes serve as a comprehensive guide for researchers and scientists in implementing this methodology in their analytical workflows.
References
Application Note: Quantitative Analysis of Persistent Organic Pollutants in Environmental Matrices using 1-Chlorohexadecane-D33 as an Internal Standard for GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of persistent organic pollutants (POPs), specifically targeting Polychlorinated Biphenyls (PCBs), in environmental solid matrices such as soil and sediment. The protocol employs Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Chlorohexadecane-D33 as an internal standard to ensure accuracy and precision. The use of a deuterated internal standard is crucial for correcting variations during sample preparation and analysis. This document provides a comprehensive experimental protocol, data presentation, and visual workflows to guide researchers in applying this methodology.
Introduction
Persistent organic pollutants (POPs) are a class of chemical substances that are resistant to environmental degradation, leading to their bioaccumulation in ecosystems and potential adverse effects on human health and the environment. Accurate and sensitive quantification of these compounds in various matrices is essential for environmental monitoring and risk assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of POPs due to its high resolution and sensitivity.
The use of an internal standard is critical in quantitative analytical chemistry to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should have similar physicochemical properties to the analyte but be distinguishable by the detector. Deuterated compounds are excellent internal standards for GC-MS analysis as they co-elute with their non-deuterated counterparts but are easily differentiated by their mass-to-charge ratio (m/z). This compound, a deuterated long-chain chloroalkane, serves as an effective internal standard for the quantification of a range of hydrophobic analytes, including PCBs, due to its similar extraction and chromatographic behavior.
Experimental Protocols
Materials and Reagents
-
Analytes: PCB congener standard solutions (e.g., PCB 153)
-
Internal Standard: this compound solution (10 µg/mL in isooctane)
-
Solvents: Hexane (B92381), Dichloromethane (DCM), Acetone (all pesticide residue grade)
-
Solid Phase Extraction (SPE): Florisil® cartridges
-
Drying Agent: Anhydrous sodium sulfate
-
Sample Matrix: Certified reference material (CRM) soil or sediment, and environmental samples.
Sample Preparation
-
Sample Extraction:
-
Weigh 10 g of the homogenized solid sample into a glass beaker.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 10 µg/mL solution).
-
Add 50 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Extract the sample using an ultrasonic bath for 30 minutes.
-
Decant the solvent into a clean flask.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the solvent extracts.
-
-
Extract Cleanup:
-
Concentrate the combined extract to approximately 1 mL using a rotary evaporator.
-
Pass the concentrated extract through a Florisil® SPE cartridge pre-conditioned with hexane.
-
Elute the analytes with 50 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Dry the eluted extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the final extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Acquisition and Processing
-
SIM Ions:
-
PCB 153: m/z 360 (quantification), 358 (qualifier)
-
This compound: m/z 263 (quantification, representing a characteristic fragment of the deuterated compound)
-
-
Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
Data Presentation
Table 1: Calibration Curve Data for PCB 153 using this compound as Internal Standard
| Calibration Level | PCB 153 Concentration (ng/mL) | This compound Concentration (ng/mL) | Peak Area (PCB 153) | Peak Area (this compound) | Response Ratio (AreaPCB 153 / AreaIS) |
| 1 | 1 | 10 | 5,230 | 50,100 | 0.104 |
| 2 | 5 | 10 | 26,150 | 50,250 | 0.520 |
| 3 | 10 | 10 | 51,900 | 49,900 | 1.040 |
| 4 | 25 | 10 | 130,500 | 50,500 | 2.584 |
| 5 | 50 | 10 | 258,000 | 49,800 | 5.181 |
| 6 | 100 | 10 | 521,000 | 50,300 | 10.358 |
Linearity (R2): 0.9995
Table 2: Quantification of PCB 153 in an Environmental Soil Sample
| Sample ID | Peak Area (PCB 153) | Peak Area (this compound) | Response Ratio | Calculated Concentration (ng/mL) | Final Concentration in Soil (ng/g) |
| Soil-01 | 78,500 | 48,900 | 1.605 | 15.5 | 15.5 |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of PCBs.
Caption: Logic of internal standard-based quantification in GC-MS.
Conclusion
This application note provides a detailed and effective protocol for the quantitative analysis of PCBs in solid environmental matrices using this compound as an internal standard. The methodology demonstrates excellent linearity and is suitable for the accurate determination of trace-level contaminants. The use of a deuterated internal standard is key to achieving reliable results by compensating for variations inherent in the analytical process. This method can be adapted for the analysis of other hydrophobic persistent organic pollutants, making it a valuable tool for environmental monitoring and research.
Application Note: Quantitative Analysis of Chlorinated Paraffins in Environmental Matrices using 1-Chlorohexadecane-D33 as an Internal Standard
Abstract
Chlorinated paraffins (CPs) are complex mixtures of polychlorinated n-alkanes that are persistent environmental pollutants. Their analysis is challenging due to the vast number of isomers and congeners. This application note details a robust analytical method for the quantification of short-chain (SCCPs), medium-chain (MCCPs), and long-chain chlorinated paraffins (LCCPs) in environmental matrices. The method utilizes gas chromatography coupled with mass spectrometry (GC-MS) and incorporates 1-Chlorohexadecane-D33 as an internal standard to ensure accuracy and precision. This document provides detailed experimental protocols, data presentation, and workflow visualizations to aid researchers and scientists in the reliable determination of CPs.
Introduction
Chlorinated paraffins are categorized based on their carbon chain length: short-chain (C10-C13), medium-chain (C14-C17), and long-chain (>C17).[1][2] Due to their persistence, bioaccumulative potential, and toxicity, the monitoring of CPs in various environmental compartments is crucial. The complexity of commercial CP mixtures, which can contain thousands of isomers, presents a significant analytical challenge.[1][3][4] The use of an appropriate internal standard is critical to correct for variations in sample preparation and instrumental analysis. This compound, a deuterated long-chain chlorinated paraffin, serves as an ideal internal standard for the analysis of C14 and longer chain CPs due to its similar chemical behavior to the target analytes and its distinct mass-to-charge ratio. While isotopically labeled standards are considered the gold standard for accurate quantification, their availability can be limited.[5][6]
Experimental Protocol
This protocol outlines the key steps for the extraction, cleanup, and instrumental analysis of chlorinated paraffins in solid environmental samples such as soil and sediment.
Sample Preparation and Extraction
-
Sample Homogenization: Homogenize the collected soil or sediment sample to ensure representativeness.
-
Spiking with Internal Standard: Weigh approximately 10 g of the homogenized sample into a clean extraction thimble. Spike the sample with a known amount (e.g., 100 ng) of this compound solution in a suitable solvent like nonane.
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with 200 mL of a 1:1 (v/v) mixture of hexane (B92381) and dichloromethane (B109758) for 16-24 hours.[2]
-
Concentration: After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator.
Extract Cleanup
To remove interfering co-extracted substances, a multi-step cleanup procedure is employed.
-
Sulfuric Acid Treatment: Add concentrated sulfuric acid to the extract and vortex vigorously. Allow the phases to separate and collect the organic (upper) layer. This step helps in removing lipids and other organic interferences.[1]
-
Silica (B1680970) Gel Chromatography:
-
Prepare a multi-layer silica gel column.
-
Apply the acid-treated extract to the top of the column.
-
Elute the CPs from the column with an appropriate solvent mixture (e.g., hexane:dichloromethane). The exact composition and volume of the elution solvent should be optimized based on the specific silica gel used and the target CP fractions.
-
-
Final Concentration: Concentrate the cleaned extract to a final volume of 100 µL under a gentle stream of nitrogen.
Instrumental Analysis (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis. The MS can be a quadrupole, ion trap, or high-resolution mass spectrometer. Electron capture negative ionization (ECNI) is often preferred for its high sensitivity towards chlorinated compounds.[7][8][9]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (ECNI):
-
Ion Source Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the instrument's capability and the desired level of selectivity.
-
Monitored Ions: Specific m/z values corresponding to the target CP congener groups and the internal standard (this compound).
-
Quantitative Data
The quantification of chlorinated paraffins is performed using the internal standard method. The response of the target analyte is normalized to the response of this compound.
Table 1: Calibration Standards for Chlorinated Paraffin Analysis
| Calibration Level | SCCP (C10-C13) Conc. (ng/µL) | MCCP (C14-C17) Conc. (ng/µL) | LCCP (>C17) Conc. (ng/µL) | This compound Conc. (ng/µL) |
| 1 | 1 | 1 | 1 | 10 |
| 2 | 5 | 5 | 5 | 10 |
| 3 | 10 | 10 | 10 | 10 |
| 4 | 50 | 50 | 50 | 10 |
| 5 | 100 | 100 | 100 | 10 |
| 6 | 200 | 200 | 200 | 10 |
Table 2: Example Quantification Results for a Sediment Sample
| Analyte | Retention Time Range (min) | Monitored Ions (m/z) | Peak Area (Analyte) | Peak Area (IS) | Calculated Concentration (ng/g) |
| SCCPs (C10-C13) | 10 - 15 | [M-Cl+O]- | 125,430 | 250,860 | 45.2 |
| MCCPs (C14-C17) | 15 - 20 | [M-Cl+O]- | 289,765 | 250,860 | 104.8 |
| LCCPs (>C17) | 20 - 25 | [M-Cl+O]- | 154,321 | 250,860 | 55.8 |
Note: The monitored ions for CPs in ECNI mode are typically fragment ions corresponding to [M-Cl+O]- or [M-Cl]-. The specific ions will depend on the congener group.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.
Caption: Experimental workflow for the analysis of chlorinated paraffins.
Caption: Logical relationship of the analytical method components.
Conclusion
The analytical method described in this application note provides a reliable and robust approach for the quantification of short-, medium-, and long-chain chlorinated paraffins in environmental samples. The use of this compound as an internal standard is crucial for achieving accurate and precise results by compensating for matrix effects and variations during sample preparation and analysis. The detailed protocol and workflows presented herein serve as a valuable resource for researchers and scientists involved in the environmental monitoring of these persistent organic pollutants.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Determination of chlorinated paraffins (CPs): Analytical conundrums and the pressing need for reliable and relevant standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bcp-instruments.com [bcp-instruments.com]
- 6. oaepublish.com [oaepublish.com]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. Analytical method for the determination of chlorinated paraffins in environmental samples using GC-ECNI-ion trap-MS. | Masaryk University [muni.cz]
Application Notes and Protocols: Preparation of 1-Chlorohexadecane-D33 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorohexadecane-D33 is a deuterated form of 1-chlorohexadecane, where 33 hydrogen atoms have been replaced by deuterium. Such isotopically labeled compounds are crucial as internal standards in quantitative and qualitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The use of a deuterated standard, which has nearly identical chemical and physical properties to the analyte of interest, allows for accurate correction of variations that can occur during sample preparation and analysis.[1]
This document provides a detailed protocol for the preparation of a this compound stock solution. Adherence to these guidelines is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. The protocol covers material and equipment requirements, safety precautions, a step-by-step preparation procedure, and proper storage conditions to maintain the integrity of the stock solution.
Materials and Equipment
A comprehensive list of necessary materials and equipment is provided in the table below.
| Category | Item | Specifications | Purpose |
| Chemicals | This compound | Isotopic purity ≥98% | Internal standard |
| High-purity solvent (e.g., Methanol (B129727), Acetonitrile, Ethyl Acetate) | HPLC or LC-MS grade, aprotic | To dissolve the standard and prevent H/D exchange[2] | |
| Glassware | Class A volumetric flask | Appropriate volume (e.g., 1 mL, 5 mL, 10 mL) | Accurate preparation of the stock solution |
| Gastight syringe or calibrated micropipette | Appropriate volume range | Accurate measurement and transfer of the standard and solvent | |
| Amber glass vials with PTFE-lined caps | For storage | To protect the solution from light and prevent solvent evaporation[3][4] | |
| Equipment | Analytical balance | Calibrated, with a readability of at least 0.1 mg | Accurate weighing of the standard |
| Vortex mixer or sonicator | To ensure complete dissolution of the standard[2] | ||
| Fume hood or ventilated enclosure | To ensure safe handling of chemicals | ||
| Personal Protective Equipment (PPE) | Safety goggles or glasses | Eye protection[5][6] | |
| Chemical-resistant gloves (e.g., PVC, nitrile) | Hand protection[5][7] | ||
| Laboratory coat | To protect clothing and skin |
Safety Precautions
-
Handling: Handle this compound and all solvents in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[5][7] Avoid contact with skin and eyes by wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[5][6]
-
Storage: Store the solid this compound and the prepared stock solution in a cool, dry, and dark place.[1][4] Keep containers tightly sealed to prevent contamination and solvent evaporation.[4]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol outlines the preparation of a 1 mg/mL stock solution of this compound. The concentration can be adjusted based on specific analytical requirements.
4.1. Pre-Preparation Steps:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could compromise the isotopic purity.[2][4]
-
Ensure all glassware is clean and dry.
4.2. Weighing the Standard:
-
Place a clean, empty weighing vessel on the analytical balance and tare it.
-
Carefully weigh the desired amount of this compound (e.g., 1 mg for a 1 mL stock solution) into the weighing vessel. Record the exact weight.
4.3. Dissolution and Dilution:
-
Quantitatively transfer the weighed this compound to a Class A volumetric flask of the appropriate size (e.g., 1 mL).
-
Add a small amount of the chosen high-purity solvent (e.g., methanol or acetonitrile) to the volumetric flask to dissolve the solid.[3]
-
Gently vortex or sonicate the flask to ensure the standard is completely dissolved.[2]
-
Once dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
4.4. Storage of the Stock Solution:
-
Transfer the prepared stock solution into a clearly labeled amber glass vial with a PTFE-lined cap.[4]
-
The label should include the name of the compound, concentration, solvent, preparation date, and the name of the preparer.
-
Store the stock solution under the recommended conditions, typically at 4°C for short-term storage or -20°C for long-term storage, to maintain its stability.[2][3][8]
Data Presentation: Recommended Storage Conditions
| Parameter | Condition | Rationale | Reference |
| Temperature | 4°C (short-term) or -20°C (long-term) | To minimize degradation and solvent evaporation. | [2][3][8] |
| Light | Store in amber vials or in the dark | To prevent potential photodegradation. | [3][4] |
| Atmosphere | Tightly sealed container | To prevent contamination and maintain concentration. | [4] |
| Container | Glass with PTFE-lined cap | To prevent interaction with the container material and ensure a good seal. | [4] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Chlorohexadecane(4860-03-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
Application of 1-Chlorohexadecane-D33 in Metabolomics: A Guide for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Chlorohexadecane-D33 as an internal standard in metabolomics, with a particular focus on the quantitative analysis of non-polar metabolites by mass spectrometry. Given the scarcity of published data specific to this compound, this guide presents a generalized yet robust framework based on established principles of using deuterated internal standards in lipidomics and metabolomics.
Introduction to Deuterated Internal Standards in Metabolomics
In quantitative metabolomics, particularly when employing mass spectrometry (MS), precision and accuracy are paramount. Biological matrices are complex, leading to variations in sample preparation, extraction efficiency, and instrument response (e.g., matrix effects and ionization suppression).[1] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are the gold standard for mitigating these variations.[2] A deuterated internal standard is a version of an analyte where one or more hydrogen atoms are replaced by deuterium (B1214612).[2]
This compound, a long-chain chloroalkane with extensive deuterium labeling, is chemically and physically similar to endogenous long-chain lipids and other non-polar metabolites. This similarity ensures it behaves comparably during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.[3] The ideal internal standard should be added to a sample at a known concentration before any sample processing steps to account for variability throughout the entire workflow.[1]
Application: Quantification of Non-Polar Metabolites
Due to its long alkyl chain, this compound is an excellent candidate as an internal standard for the quantification of various non-polar metabolites, including:
-
Free fatty acids: Long-chain and very-long-chain fatty acids.
-
Acylglycerols: Mono-, di-, and triglycerides.
-
Cholesterol esters and other neutral lipids.
-
Other non-polar xenobiotics or drug molecules.
The following sections detail a generalized protocol for the analysis of free fatty acids in human plasma using this compound as an internal standard with LC-MS.
Experimental Protocol: Quantification of Free Fatty Acids in Human Plasma
This protocol outlines a typical workflow for the extraction and quantification of free fatty acids from plasma samples.
Materials and Reagents
-
Human plasma (collected with EDTA)
-
This compound solution (1 mg/mL in isopropanol)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a working concentration (e.g., 10 µg/mL) in methanol.
Sample Preparation and Lipid Extraction (MTBE Method)
-
Thaw plasma samples on ice.
-
In a clean glass tube, add 50 µL of plasma.
-
Add 20 µL of the this compound internal standard working solution to the plasma.
-
Add 400 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1.2 mL of MTBE and vortex for 1 minute.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Induce phase separation by adding 300 µL of water and vortexing for 30 seconds.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C. Three layers will form: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet at the interface.[4]
-
Carefully transfer the upper organic layer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) % B 0.0 30 2.0 40 5.0 99 8.0 99 8.1 30 | 10.0 | 30 |
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode for free fatty acids.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
MS Parameters:
Parameter Value Capillary Voltage 3.0 kV Source Temperature 150°C Desolvation Temperature 400°C Desolvation Gas Flow 800 L/hr | Cone Gas Flow | 50 L/hr |
-
Data Analysis and Quantification
Quantification is based on the principle of isotope dilution. A calibration curve is generated using known concentrations of unlabeled free fatty acid standards spiked with a constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Quantitative Data Summary
The following table presents illustrative data for the performance of this compound as an internal standard for the quantification of Palmitic Acid (C16:0), a representative long-chain fatty acid.
| Analyte | Calibration Range (µg/mL) | R² | LLOQ (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Palmitic Acid | 0.1 - 50 | > 0.995 | 0.1 | 95 - 105 | < 10 |
This is representative data and actual performance may vary based on instrumentation and experimental conditions.
Visualizations
References
Application Note: Quantitative Analysis of Long-Chain Compounds Using 1-Chlorohexadecane-D33
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of long-chain aliphatic compounds, such as fatty acids and their derivatives, is crucial in various fields of research, including drug development, metabolic studies, and environmental analysis. The inherent complexity of biological and environmental matrices necessitates the use of robust analytical methodologies to ensure precision and accuracy. Stable isotope dilution mass spectrometry (SID-MS) is a gold-standard technique for quantitative analysis, and the choice of a suitable internal standard is paramount. 1-Chlorohexadecane-D33, a deuterated form of 1-chlorohexadecane, serves as an excellent internal standard for the quantification of long-chain hydrocarbons and related molecules. Its chemical properties, being a long-chain alkyl halide, make it a suitable mimic for a range of non-polar, long-chain analytes during extraction and analysis, thereby correcting for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of long-chain compounds by gas chromatography-mass spectrometry (GC-MS).
Principle of the Method
This method utilizes a stable isotope dilution technique where a known amount of this compound is spiked into a sample prior to extraction and analysis. Since this compound is chemically identical to its non-deuterated counterparts, it co-elutes and co-ionizes with the target analytes. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during the analytical workflow.
Experimental Protocols
Materials and Reagents
-
Internal Standard Stock Solution: this compound (1 mg/mL in isooctane)
-
Analytes: Target long-chain compounds of interest
-
Solvents: HPLC-grade or equivalent hexane, dichloromethane, methanol, isooctane
-
Reagents: Anhydrous sodium sulfate, derivatizing agents (e.g., BF3-methanol for fatty acids)
-
Solid-Phase Extraction (SPE) Cartridges: C18 or other appropriate phase for analyte extraction
Sample Preparation
-
Sample Spiking: To a known volume or weight of the sample (e.g., 1 mL of plasma, 1 g of tissue homogenate), add a precise amount of the this compound internal standard stock solution. The amount added should result in a final concentration similar to the expected concentration of the analytes of interest.
-
Lipid Extraction (for biological samples):
-
Perform a liquid-liquid extraction using a suitable solvent system, such as a modified Folch method (chloroform:methanol, 2:1 v/v) or Bligh-Dyer method.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Collect the organic (lower) phase containing the lipids and the internal standard.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (for environmental samples):
-
Condition an appropriate SPE cartridge with the recommended solvents.
-
Load the sample (previously dissolved in a compatible solvent) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard with a suitable solvent.
-
Concentrate the eluate under nitrogen.
-
-
Derivatization (if necessary): For analytes with poor chromatographic properties or ionization efficiency (e.g., fatty acids), perform a derivatization step. For example, to analyze fatty acids, they can be converted to their fatty acid methyl esters (FAMEs) by heating with BF3-methanol.
GC-MS Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of long-chain compounds (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimize the temperature program for the specific analytes. A typical program might be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Injector: Splitless mode at 280°C.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for the analytes and for this compound. The molecular formula for this compound is C16D33Cl.[1]
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Monitored Ions for Quantification
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Analyte 1 | (To be determined) | (Specific to analyte) | (Specific to analyte) |
| Analyte 2 | (To be determined) | (Specific to analyte) | (Specific to analyte) |
| This compound (IS) | (To be determined) | (e.g., fragment ion) | (e.g., fragment ion) |
Table 2: Calibration Curve Data
| Calibration Level | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 1 | 50 | (Value) |
| 2 | 5 | 50 | (Value) |
| 3 | 10 | 50 | (Value) |
| 4 | 50 | 50 | (Value) |
| 5 | 100 | 50 | (Value) |
| 6 | 500 | 50 | (Value) |
Table 3: Quantitative Results for Unknown Samples
| Sample ID | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | % Recovery (from QC samples) |
| Sample A | (Value) | (Value) | (Value) |
| Sample B | (Value) | (Value) | (Value) |
| Sample C | (Value) | (Value) | (Value) |
Visualizations
Experimental Workflow
Caption: General workflow for the quantitative analysis of long-chain compounds using this compound as an internal standard.
Logical Relationship of Stable Isotope Dilution
References
Application Note: Quantitative Analysis of 1-Chlorohexadecane in Environmental Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1-chlorohexadecane (B1210310) in environmental water samples. The method utilizes a reversed-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS). 1-Chlorohexadecane-D33 is employed as an internal standard to ensure accuracy and precision. The protocol outlines sample preparation using solid-phase extraction, chromatographic conditions, and mass spectrometric parameters. This method is suitable for researchers and scientists in environmental monitoring and toxicology studies.
Introduction
1-Chlorohexadecane is a long-chain chlorinated hydrocarbon that can be introduced into the environment through various industrial processes. Its persistence and potential for bioaccumulation necessitate sensitive and specific analytical methods for its detection and quantification in environmental matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of such compounds.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response.[3] This application note provides a comprehensive protocol for the extraction and quantification of 1-chlorohexadecane in water samples.
Experimental Protocols
Materials and Reagents
-
Standards: 1-Chlorohexadecane (CAS 4860-03-1), this compound (CAS 352431-13-1)[4][5]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (18.2 MΩ·cm), Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE): C18 SPE cartridges (500 mg, 6 mL)
-
Glassware: Volumetric flasks, autosampler vials, pipettes[6]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of 1-chlorohexadecane and dissolve in 10 mL of methanol.
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the 1-chlorohexadecane primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL in methanol.
-
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect 500 mL of water sample in a clean glass container.
-
Spiking: Add 50 µL of the 100 ng/mL this compound internal standard solution to each 500 mL water sample.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water.
-
-
Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.[7]
-
Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.
Liquid Chromatography Method
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[8]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 50 |
| 12.0 | 50 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Method
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 1-Chlorohexadecane | 261.3 | 97.1 | 0.05 | 30 | 15 |
| 1-Chlorohexadecane | 261.3 | 111.1 | 0.05 | 30 | 15 |
| This compound | 294.4 | 101.1 | 0.05 | 30 | 18 |
| This compound | 294.4 | 115.1 | 0.05 | 30 | 18 |
Data Presentation
The following table summarizes the expected chromatographic and mass spectrometric data for the analysis of 1-chlorohexadecane and its deuterated internal standard.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 1-Chlorohexadecane | ~7.5 | 261.3 > 97.1 | 261.3 > 111.1 |
| This compound | ~7.5 | 294.4 > 101.1 | 294.4 > 115.1 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical flow of the LC-MS/MS analytical method.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 1-Chlorohexadecane | CAS 4860-03-1 | LGC Standards [lgcstandards.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. carlroth.com [carlroth.com]
- 7. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for the Use of 1-Chlorohexadecane-D33 in Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Chlorohexadecane-D33 as an internal standard in the residue analysis of chlorinated paraffins (CPs), with a particular focus on short-chain chlorinated paraffins (SCCPs). The use of deuterated internal standards is a critical practice in analytical chemistry to ensure accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response.[1][2][3][4][5]
Introduction to this compound in Residue Analysis
Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes that are persistent organic pollutants (POPs) and are subject to regulatory monitoring in various environmental and biological matrices.[6][7][8] Their analysis is challenging due to the vast number of congeners and isomers present in technical mixtures.[1][9] Isotope dilution mass spectrometry (IDMS) using a deuterated internal standard such as this compound is the gold standard for the accurate quantification of these compounds.[4] this compound, being structurally similar to the target analytes, co-elutes and behaves similarly during extraction, cleanup, and ionization, thereby providing reliable quantification.[4]
The primary analytical technique for the determination of SCCPs is Gas Chromatography coupled with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS).[7] This method offers high sensitivity and selectivity for halogenated compounds.
Experimental Protocols
This section details the methodologies for the analysis of SCCPs in environmental samples using this compound as an internal standard.
Sample Preparation: Extraction and Cleanup
Objective: To extract SCCPs from the sample matrix and remove interfering co-extractives.
Materials:
-
Sample (e.g., sediment, water, biota)
-
This compound internal standard solution (in a suitable solvent like nonane (B91170) or cyclohexane)
-
Hexane (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Anhydrous sodium sulfate (B86663) (baked at 450°C for 4 hours)
-
Silica (B1680970) gel (activated at 180°C for 12 hours)
-
Florisil (activated at 130°C for 12 hours)
-
Concentration apparatus (e.g., rotary evaporator or nitrogen evaporator)
Protocol:
-
Sample Weighing and Spiking:
-
Accurately weigh 5-10 g of the homogenized solid sample (e.g., sediment, tissue) or measure 1 L of the water sample.
-
Spike the sample with a known amount of this compound internal standard solution. The spiking level should be chosen to be in the mid-range of the calibration curve.
-
-
Extraction:
-
Solid Samples: Mix the spiked sample with anhydrous sodium sulfate to form a free-flowing powder. Extract the sample using a Soxhlet extractor with 200 mL of a hexane:dichloromethane (1:1, v/v) mixture for 16-24 hours.
-
Water Samples: Perform a liquid-liquid extraction in a separatory funnel using three successive portions of 50 mL of dichloromethane. Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
-
Cleanup:
-
Prepare a multi-layer chromatography column packed with (from bottom to top) glass wool, 2 g of activated silica gel, 4 g of 44% sulfuric acid-impregnated silica gel, 2 g of activated silica gel, and 1 g of anhydrous sodium sulfate.
-
Pre-wash the column with 50 mL of hexane.
-
Load the concentrated extract onto the column.
-
Elute the SCCPs with 70 mL of a hexane:dichloromethane (1:1, v/v) mixture.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Instrumental Analysis: GC-ECNI-MS
Objective: To separate and quantify SCCPs using GC-ECNI-MS with this compound as an internal standard.
Instrumentation:
-
Gas Chromatograph with an Electron Capture Negative Ionization source coupled to a Mass Spectrometer (GC-ECNI-MS).
-
Capillary Column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Instrumental Conditions (Typical):
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | 100°C (hold for 2 min), ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ion Source | Electron Capture Negative Ionization (ECNI) |
| Ion Source Temperature | 200°C |
| Reagent Gas | Methane |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
The specific ions to be monitored will depend on the target SCCP congeners. Typically, the [M-Cl+O]- or [M-Cl]- ions are monitored. For this compound, the corresponding deuterated fragment ions would be monitored.
Quantitative Data
The following table summarizes typical quantitative data for the analysis of SCCPs using a deuterated internal standard-based method. These values are representative and may vary depending on the specific matrix and instrumentation.
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | ||
| Total SCCPs in Human Plasma | 12.6 ng/g | [2] |
| SCCP Formula Groups | 24–81 ng/mL | [7] |
| MCCP Formula Groups | 27–170 ng/mL | [7] |
| Limit of Quantification (LOQ) | ||
| SCCPs in Water | 60 ng/L | [10] |
| Recovery | ||
| Fortified Sediment Samples | 75-95% | |
| Spiked Environmental Samples | 76-109% | |
| Spiked Water Samples | 90-135% | [10] |
Diagrams
Experimental Workflow
Caption: Overview of the analytical workflow for SCCP residue analysis.
Isotope Dilution Quantification Principle
Caption: Principle of isotope dilution for accurate quantification.
References
- 1. Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a HRGC-ECNI/LRMS method to monitor short-chain chlorinated paraffins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. FAO Knowledge Repository [openknowledge.fao.org]
- 5. coresta.org [coresta.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. food.ec.europa.eu [food.ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. The quantification of short-chain chlorinated paraffins in sediment samples using comprehensive two-dimensional gas chromatography with μECD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1-Chlorohexadecane-D33 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 1-Chlorohexadecane-D33.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature in a tightly sealed container.[1] It is also advisable to store it in a cool, dry, and well-ventilated area.[2][3] For long-term storage, some sources suggest temperatures of -20°C, a common practice for many deuterated compounds to ensure their integrity.[4]
Q2: How long is this compound stable?
When stored under the recommended conditions, this compound is stable.[1] It is recommended to re-analyze the compound for chemical purity after three years to ensure it is still within the required specifications for your experiments.[1]
Q3: Does this compound need to be protected from light?
While specific data for this compound is not available, many organic compounds are sensitive to light. Therefore, it is a good practice to store it in the dark or in an amber vial to prevent potential photodegradation.[4]
Q4: Is an inert atmosphere required for storing this compound?
To prevent oxidation and contamination, handling and storing deuterated compounds under an inert atmosphere, such as dry nitrogen or argon, is a best practice.[4][5][6]
Q5: What solvents should be used for preparing solutions of this compound?
When preparing solutions, the choice of solvent is critical to prevent deuterium-hydrogen exchange. Aprotic solvents are generally recommended. If an aqueous solution is necessary, ensure the pH is near neutral.[4] Methanol (B129727) is a commonly used solvent for creating stock solutions of similar compounds.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify that the compound has been stored at the correct temperature, protected from light, and in a tightly sealed container. Consider re-analyzing the purity of the compound. |
| Loss of isotopic purity (deuterium exchange) | Exposure to acidic or basic conditions, or use of protic solvents. | Use aprotic solvents for solutions. If protic solvents are necessary, ensure they are deuterated and that the pH is neutral. Store solutions at low temperatures.[4] |
| Evidence of oxidation | Exposure to air during storage or handling. | Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[4][5][6] |
Storage Condition Summary
| Parameter | Recommendation | Source(s) |
| Temperature | Room Temperature. For long-term storage, consider -20°C. | [1],[4] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon). | [4],[5],[6] |
| Container | Tightly sealed, original container. Amber vial recommended. | [1][2][3],[4] |
| Location | Cool, dry, well-ventilated area. | [2][3] |
| Incompatibilities | Strong oxidizing agents. | [3][7] |
| Re-analysis | After three years. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen), carefully weigh the desired amount of the compound.
-
Add the appropriate volume of a suitable aprotic solvent (e.g., anhydrous acetonitrile, dichloromethane) to dissolve the compound.
-
If a protic solvent like methanol is used, ensure it is of high purity and consider storing the resulting solution at low temperatures.[4]
-
Vortex the solution until the compound is fully dissolved.
-
Store the stock solution in a tightly sealed vial, protected from light, and at the recommended temperature.
Logical Workflow for Stability and Storage
Caption: Factors influencing the stability and storage of this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 1-Chlorohexadecane(4860-03-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. fishersci.com [fishersci.com]
potential interferences with 1-Chlorohexadecane-D33 in mass spectrometry
Welcome to the technical support center for the use of 1-Chlorohexadecane-D33 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential interferences and ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences to expect when using this compound as an internal standard?
A1: The most common interferences include isobaric interferences from other chlorinated paraffins, matrix effects leading to ion suppression or enhancement, chromatographic shifts due to the deuterium (B1214612) isotope effect, and potential hydrogen-deuterium (H/D) back-exchange. The analysis of chlorinated paraffins is known to be challenging due to the complexity of their mixtures.[1][2][3]
Q2: How can I minimize isobaric interferences from other chlorinated paraffins?
A2: High-resolution mass spectrometry (HRMS) is a key technique to distinguish between this compound and other co-eluting chlorinated paraffins that may have the same nominal mass.[1][4][5] By measuring the exact mass, it is possible to differentiate between molecules with different elemental compositions. Careful sample preparation and chromatographic separation can also help to remove some interfering compounds.
Q3: What is the deuterium isotope effect and how does it affect my analysis?
A3: The deuterium isotope effect in chromatography often results in deuterated compounds, like this compound, eluting slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[6][7][8] This can be problematic if it leads to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.
Q4: What is H/D back-exchange and how can I prevent it?
A4: H/D back-exchange is the unintended replacement of deuterium atoms on your internal standard with hydrogen atoms from the solvent or sample matrix. This is more likely to occur if the deuterium labels are on labile sites, such as -OH or -NH groups, or under strong acidic or basic conditions. For this compound, where the deuterium atoms are on a stable alkyl chain, this is less of a concern under typical analytical conditions. However, it is always good practice to evaluate the stability of the label during method development.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
If you are observing poor reproducibility or a bias in your quantitative results, it is important to systematically investigate the potential causes. The following guide will walk you through a logical troubleshooting process.
Troubleshooting Workflow for Inaccurate Quantification
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Suspected Matrix Effects
Matrix effects, such as ion suppression or enhancement, are a common cause of variability in mass spectrometry.[9][10] The following protocol will help you to quantify the extent of matrix effects in your assay.
Experimental Workflow for Matrix Effect Evaluation
Caption: Workflow for the evaluation of matrix effects and recovery.
Data Presentation
The following table summarizes potential interferences with this compound and recommended solutions.
| Potential Interference | Description | Recommended Solution(s) |
| Isobaric Interference | Co-eluting compounds with the same nominal mass-to-charge ratio, such as other chlorinated paraffins or polychlorinated biphenyls (PCBs).[1][4][11] | - Use High-Resolution Mass Spectrometry (HRMS) to differentiate based on exact mass.[1][4][5]- Optimize chromatographic separation to resolve interfering peaks.- Implement thorough sample cleanup procedures.[1] |
| Differential Matrix Effects | Analyte and internal standard experience different degrees of ion suppression or enhancement due to slight differences in retention time or interactions with matrix components.[9] | - Adjust chromatographic conditions to ensure co-elution.- Improve sample preparation to remove interfering matrix components.[9]- Perform a matrix effect evaluation to quantify the impact. |
| Chromatographic Shift (Isotope Effect) | Deuterated internal standard elutes slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[6][7][8] | - If the shift is significant and causes differential matrix effects, consider adjusting the mobile phase composition or temperature.- Use a column with different selectivity. |
| Isotopic Impurity | The deuterated standard contains a small amount of the non-deuterated analyte. | - Obtain a certificate of analysis from the supplier specifying the isotopic purity.- Analyze the internal standard solution alone to check for the presence of the unlabeled analyte. |
| H/D Back-Exchange | Replacement of deuterium atoms with hydrogen from the solvent or matrix. | - For this compound, this is unlikely due to the stability of C-D bonds on an alkyl chain.- Avoid harsh acidic or basic conditions during sample preparation and analysis. |
| Ion Suppression/Enhancement | Co-eluting matrix components alter the ionization efficiency of the analyte and internal standard.[9][10] | - Improve sample cleanup to remove matrix components like salts, lipids, and proteins.[9]- Optimize chromatographic separation to move the analyte peak away from regions of high ion suppression.- Consider using a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression than Electrospray Ionization (ESI).[12] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement for 1-Chlorohexadecane and the effectiveness of this compound in compensating for these effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (1-Chlorohexadecane) and internal standard (this compound) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, soil extract) using your established procedure. Spike the analyte and internal standard into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure.
-
-
Analyze Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
-
Recovery (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100
-
Repeat the calculations for the internal standard.
-
-
Interpretation:
-
A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
If the matrix effect percentages for the analyte and internal standard are different, this indicates a differential matrix effect, which can lead to inaccurate quantification.
-
Protocol 2: Assessment of H/D Back-Exchange
Objective: To determine if deuterium atoms on this compound are exchanging with protons from the sample matrix or solvent.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike this compound into a neat solvent (e.g., methanol).
-
Set B (Matrix): Spike this compound into a blank sample matrix.
-
-
Incubate: Store both sets of samples under the same conditions as your typical sample preparation and analysis (e.g., time, temperature, pH).
-
Process and Analyze: Process the samples using your standard extraction procedure and analyze by LC-MS/MS. Monitor the mass transitions for both this compound and the non-deuterated 1-Chlorohexadecane.
-
Evaluation: A significant increase in the signal for the non-deuterated 1-Chlorohexadecane in Set B compared to Set A indicates that H/D back-exchange is occurring.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Lack of consensus on how to detect chlorinated paraffins [foodnavigator.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. myadlm.org [myadlm.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing 1-Chlorohexadecane-D33 Analysis in GC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of 1-Chlorohexadecane-D33.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound, with a focus on problems related to injection volume.
Issue 1: Poor Peak Shape - Fronting Peaks
Q: My peaks for this compound are showing significant fronting. What is the likely cause and how can I resolve it?
A: Peak fronting is a common indicator of column overloading, where too much sample is introduced into the column at once[1][2]. This saturates the stationary phase, causing the excess analyte to travel faster through the column, resulting in a distorted peak shape.
Potential Solutions:
-
Reduce Injection Volume: The most direct solution is to decrease the amount of sample injected onto the column. If you are injecting 1 µL, try reducing to 0.5 µL.
-
Dilute the Sample: If reducing the injection volume is not feasible or desirable, diluting your sample is an effective alternative to decrease the analyte concentration.[1]
-
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column. For example, changing from a 20:1 to a 50:1 split will introduce less analyte.
Issue 2: Poor Peak Shape - Tailing Peaks
Q: I am observing significant peak tailing for this compound. What are the potential causes and solutions?
A: Peak tailing can be caused by several factors, including active sites in the GC system, column degradation, or issues with the injection technique.
Potential Solutions:
-
Check for System Activity: Active sites, such as exposed silanol (B1196071) groups in the injector liner or on the column, can cause polar analytes to "stick," resulting in tailing peaks.[3]
-
Liner Maintenance: Ensure your injector liner is deactivated. Over time, deactivation layers can be hydrolyzed. Regularly replace or clean and deactivate the liner.[3]
-
Column Maintenance: If the column has become active, you can try to condition it according to the manufacturer's instructions. Trimming 10-20 cm from the front of the column can also remove active sites that have developed over time.[1]
-
-
Optimize Injection Technique: A slow injection can lead to poor peak shape. Ensure your autosampler is set for a fast injection.
-
Column Overloading: While more commonly associated with fronting, severe overloading can also manifest as tailing peaks.[4] Consider reducing the injection volume or diluting the sample.
Issue 3: Irreproducible Peak Areas
Q: The peak areas for my this compound standard are not reproducible between injections. What could be causing this?
A: Irreproducible peak areas are often linked to injection-related issues, such as backflash or syringe problems.
Potential Solutions:
-
Prevent Backflash: Backflash occurs when the sample vapor expands to a volume greater than the injector liner, leading to sample loss and carryover.[3][5][6]
-
Reduce Injection Volume: This is the most effective way to prevent backflash.[5]
-
Use a Larger Volume Liner: Ensure your liner has sufficient volume to accommodate the solvent vapor.
-
Lower Injector Temperature: A lower temperature will reduce the extent of solvent expansion.
-
Choose an Appropriate Solvent: Solvents with lower expansion coefficients are preferable.
-
-
Check the Syringe: A faulty or dirty syringe can lead to inconsistent injection volumes. Clean or replace the syringe as needed.[7]
-
Septum Leak: A leaking septum can also cause pressure fluctuations and irreproducible results. Replace the septum regularly.[3]
Issue 4: Sample Carryover (Ghost Peaks)
Q: I am seeing "ghost peaks" of this compound in my blank injections following a sample run. How can I eliminate this carryover?
A: Ghost peaks are typically a result of sample remaining in the injection port from a previous run, often due to backflash.[5]
Potential Solutions:
-
Address Backflash: The primary solution is to prevent backflash by optimizing your injection volume, solvent, and inlet temperature as described above.[5][6]
-
Thorough Wash Cycles: Increase the number of solvent washes for the syringe between injections.
-
Injector Maintenance: If carryover persists, it may be necessary to clean the injector port.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis?
A: A standard starting injection volume for splitless analysis of long-chain alkanes is typically 1 µL.[1] For split injections, you may start with a similar volume and adjust the split ratio to achieve the desired on-column concentration.
Q2: How do I choose between split and splitless injection for my analysis?
A: The choice depends on the concentration of your analyte.
-
Splitless Injection: This technique is ideal for trace analysis as it transfers the majority of the sample onto the column, maximizing sensitivity.[8][9]
-
Split Injection: If your sample is highly concentrated, a split injection is preferred to avoid overloading the column. This method vents a portion of the sample, introducing only a fraction onto the column.[8][9]
Q3: Can injecting a larger volume improve my sensitivity?
A: While increasing the injection volume can lead to a larger peak area and potentially better sensitivity, it also increases the risk of peak distortion (fronting/tailing) and backflash.[10][11] It is crucial to find a balance where sensitivity is adequate without compromising chromatographic performance. Large volume injection techniques are available but often require specialized inlets like a Programmable Temperature Vaporizer (PTV).[12][13]
Q4: How does the solvent choice affect my injection?
A: The solvent plays a critical role in the vaporization process within the GC inlet. Different solvents have different expansion volumes. For instance, water expands significantly more than a solvent like hexane (B92381) upon heating.[14] It's important to choose a solvent that is compatible with your analyte and has a manageable expansion volume at your chosen inlet temperature and pressure to avoid backflash.
Data & Protocols
Solvent Expansion Volume
Understanding the expansion volume of your solvent is critical to preventing backflash. The table below provides the vapor volume generated from 1 µL of various solvents at 250°C and 20 psig.
| Solvent | Vapor Volume (µL) at 250°C and 20 psig |
| n-Hexane | 140 |
| Acetone | 245 |
| Acetonitrile | 350 |
| Methanol | 450 |
| Water | 1010 |
| (Data sourced from Agilent Technologies)[14] |
Experimental Protocol: Optimizing Injection Volume
This protocol outlines a systematic approach to determining the optimal injection volume for this compound.
-
Initial GC Conditions:
-
Injector Type: Split/Splitless
-
Liner: Deactivated, appropriate volume for your injection (e.g., 4 mm ID single taper)
-
Injection Mode: Start with splitless injection for trace analysis or a 50:1 split for higher concentrations.
-
Injector Temperature: 250°C (optimize as needed for long-chain alkanes)[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min.[1]
-
Oven Program: Start with an initial temperature at least 10-20°C below the boiling point of your solvent.[3][15]
-
Column: A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase, is suitable for this analyte.[16]
-
-
Injection Volume Series:
-
Prepare a standard solution of this compound at a known concentration.
-
Perform a series of injections with varying volumes (e.g., 0.2 µL, 0.5 µL, 1.0 µL, 2.0 µL).
-
For each injection, carefully examine the resulting chromatogram for:
-
Peak Shape: Assess for fronting or tailing.
-
Peak Area: Evaluate the linearity of the response with increasing injection volume.
-
Reproducibility: Inject each volume multiple times (n=3 or 5) to assess the relative standard deviation (RSD) of the peak area.
-
-
-
Data Analysis:
-
Plot peak area versus injection volume. The relationship should be linear. A plateau or decrease in the slope at higher volumes may indicate column overload or backflash.
-
The optimal injection volume will be the highest volume that provides a sharp, symmetrical peak with good reproducibility and a linear response.
-
Visual Guides
Troubleshooting Workflow for Peak Shape Issues
Caption: A troubleshooting workflow for common peak shape problems in GC analysis.
Decision Tree for Injection Mode Selection
Caption: A decision tree for selecting between split and splitless injection modes.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 5. youtube.com [youtube.com]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. phenomenex.com [phenomenex.com]
- 8. Split vs Splitless Injection [restek.com]
- 9. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δ13C Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative evaluation of large volume injection and splitless injection techniques with conventional and high throughput SPE clean-up for GC-MS/MS analysis of persistent organic pollutants in aquaculture feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 1-Chlorohexadecane-D33 Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chlorohexadecane-D33 and monitoring its degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound degradation.
Issue 1: No or Low Detection of this compound or its Degradation Products
Question: I am not observing the parent compound (this compound) or any expected degradation products in my analysis. What are the possible causes and solutions?
Answer:
Several factors, from sample preparation to instrument settings, can contribute to a lack of signal. A systematic approach to troubleshooting is recommended.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for no or low signal detection.
Quantitative Data Summary Table for Troubleshooting No/Low Signal:
| Parameter | Possible Issue | Recommended Action | Acceptance Criteria |
| Instrument Sensitivity | Low detector response | Run a system suitability test with a known standard of a similar compound. | Signal-to-noise ratio (S/N) > 10 for the standard. |
| Extraction Recovery | Inefficient extraction from the matrix | Spike a blank matrix with a known amount of this compound and perform the extraction. | Recovery of 80-120%. |
| Derivatization Efficiency | Incomplete reaction (if applicable) | Analyze a derivatized standard. | >95% conversion to the derivatized form. |
| Microbial Activity | Insufficient microbial population or activity (for biodegradation studies) | Measure microbial growth (e.g., optical density) or activity (e.g., ATP assay). | Significant increase in microbial biomass or activity over the incubation period. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Question: My chromatographic peaks for this compound and its degradation products are showing poor shape. What could be the cause and how can I fix it?
Answer:
Poor peak shape can be caused by a variety of factors related to the analytical column, injection technique, and interactions between the analytes and the system.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Quantitative Data Summary Table for Troubleshooting Peak Shape:
| Parameter | Possible Issue | Recommended Action | Acceptance Criteria |
| Tailing Factor | Active sites in the system, column degradation | Use a column with a different stationary phase, check for system contamination. | Tailing factor between 0.9 and 1.2. |
| Peak Width at Half Height | Suboptimal flow rate, large injection volume | Optimize the flow rate, reduce the injection volume. | Consistent peak widths for all analytes. |
| Resolution | Poor separation of analytes | Optimize the temperature gradient (GC) or mobile phase composition (LC). | Resolution > 1.5 between critical pairs. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: Based on the known degradation pathways of chlorinated alkanes, the following deuterated products are plausible. The primary degradation pathways for chlorinated alkanes include hydrolysis, dehydrochlorination, reductive dechlorination, and oxidative dehalogenation. Given that 1-Chlorohexadecane is a long-chain chlorinated alkane, microbial degradation is a significant pathway. Studies on similar compounds suggest that terminal chlorination, as in 1-Chlorohexadecane, can lead to more effective biodegradation.
Potential Degradation Pathways and Products:
Caption: Potential degradation pathways of this compound.
Table of Potential Degradation Products:
| Degradation Pathway | Potential Product | Chemical Formula | Expected Mass Shift from Parent |
| Hydrolysis | 1-Hexadecanol-D33 | C₁₆D₃₃OD | -18.99 (Cl replaced by OD) |
| Dehydrochlorination | 1-Hexadecene-D32 | C₁₆D₃₂ | -37.00 (Loss of DCl) |
| Reductive Dechlorination | Hexadecane-D34 | C₁₆D₃₄ | -33.97 (Cl replaced by D) |
| Oxidative Dehalogenation | Hexadecanal-D33 | C₁₆D₃₃O | -19.99 (Cl replaced by =O) |
| Further Oxidation | Hexadecanoic Acid-D33 | C₁₆D₃₃O₂H | -3.00 (Cl replaced by OOH) |
Q2: How does the deuterium (B1214612) labeling in this compound affect its degradation rate?
A2: The heavy isotope of hydrogen (deuterium) can lead to a kinetic isotope effect (KIE) , where the C-D bond is stronger and breaks more slowly than a C-H bond. This can result in a slower degradation rate for this compound compared to its non-deuterated counterpart, especially in reactions where C-H/C-D bond cleavage is the rate-determining step, such as in some dehydrochlorination and oxidation pathways. Researchers should be aware that longer incubation times may be necessary to observe significant degradation.
Q3: What are the best analytical techniques to monitor these degradation products?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques.
-
GC-MS: Ideal for volatile and thermally stable compounds like 1-hexadecene-D32 and hexadecane-D34. Derivatization may be required for more polar compounds like 1-hexadecanol-D33 and hexadecanoic acid-D33 to improve their volatility and chromatographic behavior.
-
LC-MS: Well-suited for polar and thermally labile degradation products without the need for derivatization.
Q4: Are there any specific issues to be aware of when analyzing deuterated compounds by MS?
A4: Yes, there are a few key considerations:
-
H/D Exchange: Deuterium atoms on heteroatoms (like in -OD) or in acidic/basic positions can exchange with protons from the solvent or instrument surfaces. This can lead to a loss of the deuterium label and inaccurate quantification. It is crucial to use deuterated solvents and minimize contact with protic solvents where possible.
-
Chromatographic Isotope Effect: Deuterated compounds may elute slightly earlier than their non-deuterated analogs in chromatography. This needs to be considered when developing analytical methods and identifying peaks.
-
Mass Spectral Interpretation: The mass spectra of the deuterated degradation products will be shifted by the mass of the deuterium atoms. It is important to calculate the expected masses of the deuterated products to correctly identify them.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of this compound and its Less Polar Degradation Products
-
Extraction:
-
To 1 mL of aqueous sample, add 2 mL of hexane (B92381).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the extraction with another 2 mL of hexane and combine the extracts.
-
Evaporate the combined extract to approximately 100 µL under a gentle stream of nitrogen.
-
-
Derivatization (for hydroxylated products):
-
To the concentrated extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract or derivatized sample into the GC-MS.
-
Use a non-polar column (e.g., DB-5ms).
-
Develop a suitable temperature gradient to separate the compounds of interest.
-
Acquire data in full scan mode to identify unknown degradation products and in selected ion monitoring (SIM) mode for quantification of target analytes.
-
Protocol 2: Sample Preparation for LC-MS Analysis of Polar Degradation Products
-
Extraction:
-
To 1 mL of aqueous sample, add 2 mL of ethyl acetate (B1210297).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper ethyl acetate layer to a clean vial.
-
Repeat the extraction and combine the extracts.
-
Evaporate the extract to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile (B52724):water).
-
-
LC-MS Analysis:
-
Inject 5-10 µL of the reconstituted sample into the LC-MS.
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Use an electrospray ionization (ESI) source in negative ion mode for acidic products and positive ion mode for others.
-
Acquire data in full scan and product ion scan modes to identify and confirm the structures of degradation products.
-
Technical Support Center: Optimizing Analyses with 1-Chlorohexadecane-D33
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing background noise and addressing common issues encountered when using 1-Chlorohexadecane-D33 as an internal standard in analytical experiments, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a deuterated form of 1-Chlorohexadecane. Its primary use is as an internal standard in quantitative analysis, especially in GC-MS. The deuterium (B1214612) labeling allows it to be distinguished from the non-labeled analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, while its chemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis.
Q2: I am observing a high background signal across my entire chromatogram. What are the likely causes?
A2: A high, consistent background noise level is often indicative of systemic contamination. The most common sources include:
-
Contaminated Carrier Gas: Impurities in the carrier gas (e.g., helium, hydrogen) can lead to a consistently high baseline. It is crucial to use high-purity gas and install purifiers to remove oxygen, moisture, and hydrocarbons.[1][2][3]
-
Column Bleed: At elevated temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline and characteristic ions in the mass spectrum (e.g., m/z 207, 281 for siloxane-based columns).[4][5][6][7] Using a low-bleed column specifically designed for MS applications is recommended.[4]
-
Septum Bleed: Particles from the injection port septum can be introduced into the analytical flow path, contributing to background noise. Using high-quality, low-bleed septa and replacing them regularly can mitigate this issue.
-
Contaminated Solvents or Reagents: Impurities in the solvents used for sample preparation or in the this compound standard itself can introduce background noise.[8] Always use high-purity, LC-MS or GC-MS grade solvents.
Q3: My background noise is specifically high at the m/z of my this compound internal standard. What could be the reason?
A3: If the background noise is localized to the mass of your deuterated standard, consider these possibilities:
-
Contamination of the Standard: The stock or working solution of this compound may be contaminated. Prepare a fresh dilution and re-analyze.[8]
-
Isotopic "Cross-Talk": The natural isotopic abundance of the non-labeled analyte can sometimes contribute to the signal of the deuterated standard, especially if the mass difference is small.[8][9][10][11] This effect is more pronounced at high analyte concentrations.
-
In-source Fragmentation: High ion source temperatures or energies can cause the analyte to fragment in a way that generates ions with the same m/z as the deuterated standard.[12][13][14][15]
Q4: I'm noticing a slight shift in retention time between my analyte and this compound. Is this normal?
A4: Yes, a small retention time shift between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect".[9] This can sometimes lead to the deuterated standard eluting slightly earlier. While often minor, a significant shift could mean that the analyte and the standard experience different matrix effects. If this is a concern, chromatographic parameters may need to be adjusted to improve co-elution.[9]
Q5: What is the recommended isotopic purity for this compound?
A5: To minimize interference and ensure accurate quantification, it is recommended to use a deuterated standard with a high isotopic enrichment, typically 98% or greater.[8][16] The chemical purity should also be high (e.g., >99%).[8]
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common sources of background noise.
Troubleshooting High Background Noise
| Symptom | Potential Cause | Initial Action | Secondary Action |
| High, consistent baseline noise across the entire chromatogram | Contaminated carrier gas | Check the purity of the gas source and replace the cylinder if necessary. | Install or replace in-line gas purifiers for oxygen, moisture, and hydrocarbons.[1][2][3] |
| System leak | Perform a leak check of the GC system, paying close attention to fittings and connections. | Use an electronic leak detector for a more sensitive check. | |
| Dirty ion source | Perform a manual tune of the mass spectrometer to check for signs of a dirty source (e.g., high electron multiplier voltage). | If necessary, vent the system and clean the ion source components according to the manufacturer's protocol.[8] | |
| Rising baseline, especially at higher temperatures | Column bleed | Condition the column according to the manufacturer's instructions. | If bleed persists, trim the first few centimeters of the column or replace it with a new, low-bleed MS-grade column.[4][6] |
| Ghost peaks or discrete contaminant peaks | Septum bleed | Replace the injection port septum. | Use a high-quality, low-bleed septum and avoid over-tightening the septum nut. |
| Contaminated injection port liner | Replace the inlet liner. | Use a deactivated liner suitable for your application. | |
| High background at the m/z of this compound | Contaminated standard solution | Prepare a fresh working solution of the internal standard. | If the problem persists, use a new vial of the standard. |
| Isotopic overlap from analyte | Analyze a high-concentration sample of the non-labeled analyte without the internal standard to check for signal at the deuterated m/z. | If significant overlap is observed, consider using a standard with a higher degree of deuteration or a ¹³C-labeled standard.[9] |
Experimental Protocols
Protocol 1: GC-MS System Cleanliness Check
This protocol helps to isolate the source of contamination between the GC system and the mass spectrometer.
Materials:
-
High-purity carrier gas (Helium or Hydrogen)
-
GC-MS grade solvent (e.g., hexane (B92381) or ethyl acetate)
-
New, clean GC vial with cap and septum
Procedure:
-
System Preparation:
-
Set the GC oven to a low temperature (e.g., 50°C).
-
Set the MS to acquire in full scan mode over a relevant mass range (e.g., m/z 50-500).
-
-
Blank Run (No Injection):
-
Start a data acquisition without making an injection.
-
Observe the baseline noise level. This represents the background from the carrier gas and any inherent system contamination.
-
-
Solvent Blank Injection:
-
Inject a suitable volume (e.g., 1 µL) of a high-purity solvent.
-
Analyze the resulting chromatogram for any contaminant peaks or an increase in baseline noise. This will indicate contamination from the syringe, vial, septum, or solvent.
-
-
Data Analysis:
-
If the "No Injection" blank is noisy, the issue is likely with the carrier gas or a contaminated MS source.
-
If the "Solvent Blank" is significantly noisier than the "No Injection" blank, the contamination is likely from the injection pathway or the solvent itself.
-
Protocol 2: Optimizing GC-MS Parameters for this compound
These are general starting parameters for the analysis of long-chain chlorinated alkanes. Method optimization will be required for specific applications and instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-bleed, mid-polarity column (e.g., DB-5ms, HP-5ms) | Minimizes column bleed and provides good separation for long-chain compounds.[4] |
| Carrier Gas | Helium or Hydrogen (high purity) | Inert carrier gases. Hydrogen can provide faster analysis times.[1] |
| Inlet Temperature | 250-280°C | Ensures efficient vaporization of the long-chain alkane without thermal degradation. |
| Injection Mode | Splitless | For trace-level analysis to maximize analyte transfer to the column. |
| Oven Program | Start at a low temperature (e.g., 70°C), then ramp at 10-20°C/min to a final temperature of 280-300°C. | Provides good separation of analytes with a wide range of boiling points. |
| Ion Source Temp. | 230-250°C | A good starting point to balance ionization efficiency and minimize in-source fragmentation.[12] |
| Quadrupole Temp. | 150°C | A standard temperature for many applications. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| Scan Mode | Full Scan (for method development) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode significantly increases sensitivity by only monitoring the ions of interest. |
Visualizations
Caption: Troubleshooting workflow for identifying sources of background noise.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. agilent.com [agilent.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 7. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. inis.iaea.org [inis.iaea.org]
- 15. metrology.wat.edu.pl [metrology.wat.edu.pl]
- 16. cdnisotopes.com [cdnisotopes.com]
Technical Support Center: Optimizing 1-Chlorohexadecane-D33 Recovery from Complex Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the recovery of the internal standard, 1-Chlorohexadecane-D33, from challenging sample matrices during your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor recovery of this compound?
Poor recovery of this compound, a long-chain chlorinated paraffin (B1166041) (LCCP), can stem from several factors during sample preparation and analysis. The most common issues include:
-
Inefficient Extraction: The lipophilic nature of LCCPs means they can be strongly bound to sample matrices, especially those with high organic carbon or lipid content. The chosen extraction solvent and technique may not be effective in disrupting these interactions.
-
Matrix Effects: Co-extracted matrix components, such as lipids, proteins, and humic substances, can interfere with the analytical instrument's performance, leading to signal suppression or enhancement of the target analyte.[1][2] This is a significant challenge in the analysis of chlorinated paraffins.[3]
-
Suboptimal Cleanup: Inadequate removal of interfering compounds during the sample cleanup stage can lead to loss of the analyte and poor recovery.
-
Instrumental Issues: Problems with the gas chromatography (GC) or mass spectrometry (MS) system, such as a contaminated inlet, column degradation, or detector issues, can also contribute to low recovery.[4][5]
-
Standard Instability: While less common for deuterated standards, degradation of the standard can occur under harsh experimental conditions.
Q2: How can I determine if low recovery is due to extraction inefficiency or matrix effects?
A post-extraction spike experiment is a reliable method to differentiate between these two issues. This involves comparing the analytical response of a sample spiked with this compound before extraction to a blank matrix extract spiked with the standard after the extraction process. A significant difference in the response indicates that the extraction process is a major contributor to the low recovery.
Q3: Which sample preparation techniques are most effective for this compound in complex matrices?
The choice of extraction and cleanup method is highly dependent on the sample matrix. Here's a general guideline:
-
Solid Matrices (e.g., Soil, Sediment): Pressurized liquid extraction (PLE) or Soxhlet extraction are commonly used. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method has also been shown to provide satisfactory recoveries for LCCPs in sediments.[6]
-
Biota and Fatty Matrices (e.g., Fish Tissue, Vegetable Oils): Due to the high lipid content, a multi-step approach is often necessary.[1][2] This typically involves an initial extraction with an organic solvent mixture, followed by lipid removal techniques such as gel permeation chromatography (GPC) or treatment with sulfuric acid.[7][8][9] A freezing-lipid filtration step can also be effective in removing a significant portion of lipids.[10]
Q4: What are the recommended cleanup sorbents for this compound?
Silica (B1680970) gel and Florisil are commonly used sorbents for the cleanup of chlorinated paraffin extracts.[11][12][13] A multi-layered silica gel column, sometimes including acidic or basic silica, can be effective in removing interferences.[11] Gel permeation chromatography (GPC) is particularly useful for removing high molecular weight interferences like lipids from fatty samples.[8][9][14][15]
Troubleshooting Guides
Low Recovery in Sediment and Soil Samples
| Symptom | Possible Cause | Troubleshooting Steps |
| Consistently low recovery (<50%) | Incomplete Extraction: Strong binding of this compound to the organic matter in the sediment/soil. | - Optimize Extraction Solvent: Try a more nonpolar solvent or a mixture of polar and nonpolar solvents (e.g., hexane (B92381):acetone, dichloromethane (B109758):hexane).- Increase Extraction Time/Temperature: For Soxhlet extraction, increase the extraction duration. For PLE, increase the temperature and pressure within the instrument's limits.- Improve Sample Homogenization: Ensure the sample is finely ground and thoroughly mixed before extraction. |
| Variable recovery across a batch of samples | Inconsistent Sample Matrix: Variations in organic carbon content or moisture levels between samples. | - Dry and Homogenize Samples: Ensure all samples are dried to a consistent weight and thoroughly homogenized before extraction.- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects. |
| Good recovery in spiked blanks but low recovery in real samples | Strong Matrix Effects: Co-extracted humic acids or other interferents are suppressing the instrument signal. | - Enhance Cleanup: Use a multi-layered silica gel column for cleanup. Consider a sulfuric acid treatment of the extract to remove organic interferences.- Instrumental Optimization: Check for and clean the GC inlet liner and the MS ion source. |
Low Recovery in Biota and Fatty Food Samples
| Symptom | Possible Cause | Troubleshooting Steps |
| Very low or no recovery | Significant Lipid Interference: High lipid content is co-extracting with the analyte and interfering with both cleanup and analysis.[1][2] | - Incorporate Lipid Removal Step: Implement a lipid removal technique such as gel permeation chromatography (GPC), freezing-lipid filtration, or sulfuric acid treatment prior to the final cleanup.- Optimize GPC Conditions: Ensure the GPC column is properly calibrated and the elution window for the analyte is correctly determined. |
| Peak tailing or broad peaks in the chromatogram | Matrix components contaminating the GC system. | - Improve Cleanup: Use a combination of GPC and silica gel/Florisil cleanup to remove a wider range of interferences.[8][11][12][13]- GC Maintenance: Replace the GC inlet liner and trim the analytical column. |
| Inconsistent recovery | Variability in lipid content between samples. | - Determine Lipid Content: Measure the lipid content of each sample and normalize the results.- Adjust Sample Size: Use a smaller sample size for samples with very high lipid content to avoid overloading the cleanup column. |
Quantitative Data Summary
The following tables summarize typical recovery rates for long-chain chlorinated paraffins in different matrices. Note that these are examples, and actual recoveries will depend on the specific method and matrix.
Table 1: Recovery of LCCPs in Sediment using a QuEChERS-based Method [6]
| Spiking Level (ng/g) | Recovery (%) |
| 5 | 90.5 - 95.2 |
| 50 | 84.7 - 86.6 |
| 200 | 81.4 - 83.4 |
Table 2: Recovery of Chlorinated Paraffins in Spiked Coconut Fat
| Analyte | Spiking Level (µg/kg) | Average Recovery (%) |
| SCCPs | 50 | 85 |
| MCCPs | 50 | 92 |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for Sediment Samples
This protocol is adapted from a method for the analysis of long-chain chlorinated paraffins in sediment.[6]
-
Sample Preparation: Weigh 5 g of homogenized and dried sediment into a 50 mL centrifuge tube.
-
Spiking: Add the this compound internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile (B52724) and 5 mL of water. Vortex for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Cleanup: Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., 150 mg PSA, 900 mg MgSO₄). Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: Transfer the cleaned extract to a new vial and evaporate to near dryness under a gentle stream of nitrogen. Reconstitute in a suitable solvent for GC/MS analysis.
Protocol 2: Extraction and Cleanup for Biota Samples
This protocol provides a general workflow for fatty matrices.
-
Sample Homogenization: Homogenize the tissue sample.
-
Extraction: Extract a portion of the homogenized sample with a mixture of hexane and dichloromethane (1:1, v/v) using a technique like PLE or Soxhlet.
-
Lipid Removal (GPC): Concentrate the extract and subject it to gel permeation chromatography (GPC) to remove lipids and other high-molecular-weight interferences.[8][9][14][15]
-
Silica Gel Cleanup: Further clean the GPC fraction containing the analytes using a multi-layered silica gel column.[11]
-
Concentration and Analysis: Concentrate the final eluate and analyze by GC/MS.
Visualizations
Caption: QuEChERS workflow for sediment samples.
Caption: Troubleshooting decision tree for low recovery.
References
- 1. Accumulation of chlorinated paraffins in adipocytes is determined by cellular lipid content and chlorination level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioaccumulation and Biotransformation of Chlorinated Paraffins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photolytic clean-up of biological samples for gas chromatographic analysis of chlorinated paraffins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gilson.com [gilson.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Rapid determination of chlorinated pesticides in fish by freezing-lipid filtration, solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. epa.gov [epa.gov]
- 14. gilsoncn.com [gilsoncn.com]
- 15. researchgate.net [researchgate.net]
long-term stability studies of 1-Chlorohexadecane-D33 solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability of 1-Chlorohexadecane-D33 solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A: To maintain the chemical and isotopic purity of this compound solutions, proper storage is critical. The general recommendation is to store solutions in cool, dry, and dark conditions.[1] For long-term storage, refrigeration at 4°C or freezing at -20°C is often recommended.[2][3] Always refer to the certificate of analysis provided by the manufacturer for any specific storage instructions.
Q2: What type of container should I use for storing this compound solutions?
A: You should use tightly sealed amber glass vials with PTFE-lined caps.[1] The amber color protects the compound from light-induced (photolytic) degradation, while the tight seal minimizes exposure to atmospheric moisture and oxygen.[1][2] For highly sensitive work, single-use ampoules are ideal to prevent contamination from repeated access.[1]
Q3: Which solvent is best for preparing this compound solutions for long-term storage?
A: The choice of solvent is crucial. Aprotic solvents are generally preferred to minimize the risk of hydrogen-deuterium (H-D) exchange.[2] If a protic solvent must be used, ensure it is anhydrous. For preparing stock solutions, high-purity solvents like methanol (B129727) or acetonitrile (B52724) are common, but they should be handled carefully to avoid moisture absorption.[1]
Q4: What is hydrogen-deuterium (H-D) exchange and how can I prevent it?
A: H-D exchange is a chemical reaction where a deuterium (B1214612) atom on your standard is replaced by a hydrogen atom from the environment, such as from water molecules.[1] This process compromises the isotopic purity of the standard, which can lead to inaccurate quantitative results.[1] To prevent H-D exchange:
-
Handle the standard and solutions in a dry, inert atmosphere (e.g., under nitrogen or argon).[1][2]
-
Use thoroughly dried glassware.[1]
-
Avoid protic solvents like water, or acidic/basic solutions, unless they are specified as appropriate.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Isotopic Purity (Observed via Mass Spectrometry) | Hydrogen-Deuterium (H-D) exchange with atmospheric moisture or protic solvents.[4] | Store the compound in a dry, inert atmosphere and avoid contact with protic solvents.[4] When preparing solutions, use anhydrous solvents. For long-term storage, consider storing the compound as a neat solid in a sealed vial under argon or nitrogen in a desiccator.[4] |
| Exposure to light causing photolytic degradation.[1][2] | Always store solutions in amber vials or in the dark to prevent degradation.[1][2] | |
| Appearance of Unexpected Peaks in Chromatogram | Chemical degradation of this compound. | The non-deuterated form is incompatible with strong oxidizing agents and bases.[5] Ensure your solvent and storage container are free from these contaminants. Decomposition can yield products like hydrogen chloride and carbon oxides.[5][6] |
| Contamination from the storage container or solvent. | Use high-purity solvents and thoroughly clean all glassware. Consider using single-use ampoules for critical applications.[1] | |
| Inconsistent Quantitative Results | Improper solution preparation. | Allow the standard to equilibrate to room temperature before opening to prevent condensation.[2] Use a calibrated analytical balance and Class A volumetric flasks for accurate preparation.[1][2] Prepare fresh working solutions from a stock solution for daily use to minimize degradation.[2] |
| Degradation of the stock solution over time. | Implement a stability testing protocol to understand the shelf-life of your solutions under your specific storage conditions. Re-evaluate the purity of older stock solutions before use. |
Experimental Protocols
Protocol: Long-Term Stability Study of this compound in Solution
This protocol outlines a general procedure for conducting a long-term stability study.
1. Objective: To determine the stability of a this compound solution over an extended period under defined storage conditions.
2. Materials:
-
This compound standard
-
High-purity solvent (e.g., anhydrous acetonitrile)
-
Class A volumetric flasks
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
-
Analytical instrumentation (e.g., GC-MS or LC-MS)
-
Temperature and humidity-controlled stability chambers
3. Procedure:
-
Solution Preparation:
-
Allow the this compound standard to equilibrate to room temperature.
-
In a dry, inert atmosphere, accurately weigh the required amount of the standard.
-
Dissolve the standard in the chosen solvent within a Class A volumetric flask to create a stock solution of known concentration.
-
Aliquot the stock solution into multiple amber glass vials, seal them tightly, and label them clearly.
-
-
Storage Conditions:
-
Long-Term: Store a set of vials at the intended storage condition, for example, 4°C ± 2°C.
-
Accelerated: Store another set of vials at an elevated temperature, such as 40°C ± 2°C with 75% ± 5% relative humidity, to predict long-term stability more quickly.[7]
-
-
Testing Schedule:
-
Analytical Method:
-
Use a validated stability-indicating analytical method (e.g., GC-MS) to assess the sample.
-
The method should be able to separate the parent compound from any potential degradants.
-
Quantify the concentration of this compound.
-
Monitor for any loss of isotopic purity by examining the mass spectrum.
-
Identify and quantify any degradation products that appear.
-
4. Data Analysis:
-
Plot the concentration of this compound against time for each storage condition.
-
Determine the degradation rate and predict the shelf-life, which is the time it takes for the concentration to fall below a specified limit (e.g., 95% of the initial concentration).
Data Presentation
As no specific stability data for this compound is publicly available, the following tables are illustrative examples of how to present stability data.
Table 1: Illustrative Long-Term Stability Data for this compound Solution (Stored at 4°C)
| Time (Months) | Purity (%) by GC-MS | Isotopic Purity (%) | Observations |
| 0 | 99.8 | 99.5 | Clear, colorless solution |
| 3 | 99.7 | 99.5 | No change |
| 6 | 99.8 | 99.4 | No change |
| 12 | 99.6 | 99.5 | No change |
| 24 | 99.5 | 99.4 | No change |
Table 2: Illustrative Accelerated Stability Data for this compound Solution (Stored at 40°C / 75% RH)
| Time (Months) | Purity (%) by GC-MS | Isotopic Purity (%) | Degradation Products (%) |
| 0 | 99.8 | 99.5 | < 0.1 |
| 1 | 99.2 | 99.4 | 0.5 |
| 3 | 98.5 | 99.2 | 1.2 |
| 6 | 97.1 | 98.9 | 2.5 |
Visualizations
Caption: Workflow for a long-term stability study of a chemical standard.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Chlorohexadecane(4860-03-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Analysis of 1-Chlorohexadecane-d33
Welcome to the Technical Support Center for the analysis of 1-Chlorohexadecane-d33. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the quantitative analysis of this deuterated compound, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement. For a nonpolar, long-chain molecule like this compound, matrix effects can be significant, especially in complex biological or environmental samples. These effects can compromise the accuracy, precision, and sensitivity of your analytical method. Common sources of matrix effects include lipids, salts, and other endogenous or exogenous compounds present in the sample.[2]
Q2: Why is a deuterated internal standard like this compound used, and can it completely eliminate matrix effects?
A2: A deuterated internal standard (IS) is considered the "gold standard" for compensating for matrix effects in mass spectrometry.[2] Since this compound is chemically and physically very similar to its non-deuterated analog, it is expected to co-elute and experience similar ionization suppression or enhancement.[3] By using the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate quantification.
However, deuterated internal standards may not always provide perfect compensation.[3] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated IS. If this separation causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate results. This is referred to as differential matrix effects.[3][4]
Q3: What are the typical ionization characteristics of long-chain chlorinated alkanes like this compound in electrospray ionization (ESI) mass spectrometry?
A3: Long-chain alkanes are generally nonpolar and can be challenging to ionize efficiently by ESI. For halogenated compounds, negative ion mode is often employed. In the case of chlorinated paraffins, the formation of chloride adducts, [M+Cl]⁻, is a common ionization pathway in negative mode ESI, especially with the post-column addition of a chlorinated solvent.[5] It is crucial to optimize the ion source parameters to facilitate the formation of these adducts for sensitive detection.
Q4: What are the key considerations for sample preparation when analyzing this compound in complex matrices?
A4: The primary goal of sample preparation is to remove as many interfering matrix components as possible while ensuring good recovery of the analyte and internal standard. For nonpolar compounds like this compound in biological matrices (e.g., plasma, tissue), liquid-liquid extraction (LLE) with a nonpolar solvent or solid-phase extraction (SPE) with a nonpolar sorbent are common approaches. A thorough cleanup is essential to minimize matrix effects.
Troubleshooting Guides
Guide 1: Poor Reproducibility of the Analyte/Internal Standard (IS) Area Ratio
Problem: You observe high variability in the peak area ratio of your target analyte to this compound across replicate injections of the same sample or between different samples.
Potential Causes and Solutions:
-
Differential Matrix Effects: The analyte and this compound are not experiencing the same degree of ion suppression or enhancement.
-
Solution: Evaluate the matrix effect for both the analyte and the IS. If a significant differential effect is observed, further optimization of the sample cleanup or chromatography is necessary to remove the interfering components.[3]
-
-
Poor Chromatographic Resolution: The analyte and/or the IS are co-eluting with a significant interfering peak from the matrix.
-
Solution: Modify the chromatographic gradient, change the mobile phase composition, or try a different stationary phase to improve the separation of the analyte and IS from matrix interferences.
-
-
Inconsistent Sample Preparation: Variability in the extraction recovery between samples.
-
Solution: Ensure your sample preparation method is robust and reproducible. Include quality control samples to monitor the consistency of the extraction process.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Guide 2: Low Signal Intensity or Complete Signal Loss for this compound
Problem: The peak for this compound is much smaller than expected or absent, even in clean standards.
Potential Causes and Solutions:
-
Suboptimal Ionization Conditions: The ESI source parameters are not optimized for the formation of the [M+Cl]⁻ adduct.
-
Solution: Systematically optimize ion source parameters such as capillary voltage, source temperature, and gas flows. Consider the post-column addition of a chlorinated solvent to enhance chloride adduct formation.
-
-
Instrument Contamination: The mass spectrometer, particularly the ion source, is contaminated.
-
Solution: Clean the ion source components according to the manufacturer's recommendations.
-
-
Incorrect Mobile Phase: The mobile phase composition is not suitable for the ionization of this compound.
-
Solution: Ensure the mobile phase is compatible with negative mode ESI and does not contain components that could suppress the ionization of your analyte.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no internal standard signal.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of ion suppression or enhancement.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of the analyte and this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Obtain at least six different lots of blank matrix (e.g., plasma, soil extract). Process these blank matrices using your established sample preparation method. After the final extraction step, spike the extracted matrix with the analyte and this compound to the same final concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the same lots as Set B with the analyte and this compound before the sample preparation process, at the same concentration as in Set A.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using your validated LC-MS/MS method.
3. Calculation of Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) x 100
Workflow for Matrix Effect and Recovery Assessment:
Caption: Workflow for assessing matrix effect and recovery.
Data Presentation
The following tables present hypothetical but representative data from a matrix effect experiment for 1-Chlorohexadecane (Analyte) and its deuterated internal standard (this compound) in human plasma and soil extract.
Table 1: Matrix Effect and Recovery in Human Plasma
| Compound | Mean Peak Area (Neat Solution - Set A) | Mean Peak Area (Post-Extraction Spike - Set B) | Mean Peak Area (Pre-Extraction Spike - Set C) | Matrix Effect (%) | Recovery (%) |
| 1-Chlorohexadecane | 1,500,000 | 975,000 | 838,500 | 65.0 (Suppression) | 86.0 |
| This compound | 1,550,000 | 1,023,000 | 889,890 | 66.0 (Suppression) | 87.0 |
Table 2: Matrix Effect and Recovery in Soil Extract
| Compound | Mean Peak Area (Neat Solution - Set A) | Mean Peak Area (Post-Extraction Spike - Set B) | Mean Peak Area (Pre-Extraction Spike - Set C) | Matrix Effect (%) | Recovery (%) |
| 1-Chlorohexadecane | 1,500,000 | 750,000 | 630,000 | 50.0 (Suppression) | 84.0 |
| This compound | 1,550,000 | 806,000 | 685,100 | 52.0 (Suppression) | 85.0 |
Interpretation of Data:
The data in the tables indicate significant ion suppression for both the analyte and the internal standard in both human plasma and soil extract, with the soil extract showing a more pronounced effect. The similar matrix effect percentages for the analyte and its deuterated internal standard in each matrix suggest that the internal standard is effectively compensating for the ion suppression. The recovery values are consistent and within an acceptable range, indicating an efficient sample preparation process.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B: Influence of liquid chromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Analytical Methods for Hydrocarbon Analysis: A Comparative Guide to Using 1-Chlorohexadecane-D33 and Other Deuterated Alkane Internal Standards
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability, accuracy, and reproducibility of quantitative data. In chromatographic techniques coupled with mass spectrometry, such as GC-MS, the use of a suitable internal standard is paramount for correcting variations in sample preparation, injection volume, and instrument response. Among the various types of internal standards, deuterated compounds are widely regarded as the gold standard due to their near-identical chemical and physical properties to the target analytes.
This guide provides a comparative overview of the use of 1-Chlorohexadecane-D33 and other long-chain deuterated alkanes as internal standards for the validation of analytical methods, particularly for the quantification of hydrocarbons and other semi-volatile organic compounds (SVOCs). While specific performance data for this compound is not extensively published, this guide will draw upon data from a validated method using a suite of deuterated n-alkanes to provide a robust comparison and detailed experimental protocols.
Performance Comparison: Deuterated Alkanes vs. Alternative Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during extraction, derivatization, and ionization, but is distinguishable by the detector. Deuterated internal standards are highly effective because the substitution of hydrogen with deuterium (B1214612) atoms results in a molecule with a different mass-to-charge ratio (m/z) that can be separately quantified by a mass spectrometer, while maintaining nearly identical chromatographic retention times and extraction efficiencies to its non-deuterated counterpart.
This compound , as a deuterated long-chain alkane, is a suitable internal standard for the analysis of a range of medium to long-chain hydrocarbons and other lipophilic compounds. Its chlorinated functional group also makes it a potential internal standard for certain chlorinated analytes.
Alternative Internal Standards:
-
Non-deuterated Alkanes (e.g., Squalane, Heptamethylnonane): While sometimes used, these compounds have different retention times than the target analytes and may not adequately compensate for matrix effects or variations in instrument performance across the entire chromatographic run.
-
Structurally Similar Compounds: These may have different extraction efficiencies and ionization responses compared to the analytes of interest, leading to inaccuracies in quantification.
-
Polycyclic Aromatic Hydrocarbons (PAHs) - Deuterated: While excellent for PAH analysis, their applicability to a broad range of aliphatic hydrocarbons is limited.
Quantitative Performance of a Suite of Deuterated n-Alkanes
The following table summarizes the performance data from a validated GC-MS method for the determination of n-alkanes (C10 to C35) and isoprenoids in a complex matrix using a suite of seven deuterated n-alkanes as internal standards. This data serves as a strong indicator of the expected performance of this compound and other similar long-chain deuterated alkanes.
| Validation Parameter | Performance Metric | Result |
| Linearity | Correlation Coefficient (r²) | > 0.99 for all analytes |
| Range | 10 - 100 µg/mL | |
| Precision | Repeatability (RSD%) | < 10% |
| Intermediate Precision (RSD%) | < 15% | |
| Limit of Detection (LOD) | Calculated LOD | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | Calculated LOQ | 0.3 - 1.5 µg/mL |
This data is based on a validated method for the analysis of n-alkanes using a suite of deuterated internal standards and is representative of the performance expected for this class of compounds.
Experimental Protocols
The following is a detailed methodology for a validated GC-MS method for the quantification of long-chain hydrocarbons in a biological matrix using a suite of deuterated n-alkanes as internal standards. This protocol can be adapted for the use of this compound.
1. Sample Preparation
-
Spiking: To a known weight of the sample matrix (e.g., 1-5 g of tissue), add a known amount of the deuterated internal standard solution (containing this compound and/or other deuterated alkanes).
-
Extraction: Perform a saponification-extraction using a solution of potassium hydroxide (B78521) in methanol, followed by liquid-liquid extraction with a non-polar solvent such as hexane (B92381) or dichloromethane.
-
Clean-up: The extract is then passed through a silica (B1680970) gel/alumina column to remove polar interferences. The aliphatic fraction is eluted with a non-polar solvent.
-
Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.
2. Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless mode at 280°C.
-
Oven Program: 40°C (hold 3 min), ramp at 12.5°C/min to 290°C (hold 4 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each target analyte and deuterated internal standard.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the deuterated internal standard(s).
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the analytes in the samples by applying the response factors from the calibration curve to the measured peak area ratios.
Visualizations
Caption: Experimental workflow for analytical method validation.
Caption: Logical relationship for using a suite of internal standards.
A Comparative Guide to Determining the Isotopic Purity of 1-Chlorohexadecane-D33
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for determining the isotopic purity of 1-Chlorohexadecane-D33, a deuterated chloroalkane. The principles of common analytical techniques, detailed experimental protocols, and a comparison with relevant alternative standards are presented to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction
Deuterated compounds, such as this compound, are crucial reagents in various scientific disciplines, including drug metabolism studies, pharmacokinetic analysis, and as internal standards in mass spectrometry-based quantification. The isotopic purity of these compounds is a critical parameter that directly impacts the accuracy and reliability of experimental results. Therefore, robust analytical methods are required to verify the degree of deuterium (B1214612) incorporation. The primary techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Isotopic Purity
The isotopic purity of this compound is typically stated by manufacturers to be at least 98 atom % D.[1] This high level of deuterium incorporation makes it an excellent internal standard. For comparative purposes, other long-chain deuterated and non-deuterated alkanes are often used as standards or for method development.
Table 1: Comparison of Isotopic Purity and Key Properties of Selected Standards
| Compound | CAS Number | Molecular Formula | Isotopic Purity (atom % D) | Key Application |
| This compound | 352431-13-1 | C₁₆D₃₃Cl | ≥ 98%[1] | Internal Standard (GC-MS, LC-MS) |
| n-Hexadecane-d34 | 15716-08-2 | C₁₆D₃₄ | ≥ 98% | Internal Standard (Hydrocarbon Analysis) |
| 1-Chlorohexadecane | 4860-03-1 | C₁₆H₃₃Cl | N/A | Non-deuterated Standard |
Experimental Methodologies for Isotopic Purity Determination
The determination of isotopic purity for deuterated long-chain alkanes like this compound is primarily achieved through GC-MS and NMR spectroscopy. Each technique offers distinct advantages and provides complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio (m/z). It is highly sensitive and can provide detailed information about the distribution of isotopologues (molecules that differ only in their isotopic composition).
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.
-
For comparison, prepare a similar concentration of the non-deuterated standard, 1-Chlorohexadecane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 300 °C at 10 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500) to identify characteristic fragment ions and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Data Analysis:
-
The isotopic purity is determined by analyzing the mass spectrum of the this compound peak.
-
Identify the molecular ion cluster for both the deuterated and non-deuterated compounds.
-
Calculate the relative abundance of the different isotopologues in the this compound sample.
-
Correct for the natural abundance of ¹³C isotopes in the calculation to accurately determine the deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information about a molecule. For isotopic purity determination, ¹H (proton), ²H (deuterium), and ¹³C NMR can be utilized.
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.
-
For quantitative ¹H NMR, a known amount of a high-purity internal standard with a distinct signal can be added.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Observe the residual proton signals in the spectrum of this compound. The integration of these signals relative to the internal standard or the residual solvent peak can be used to quantify the amount of non-deuterated species.
-
-
²H NMR:
-
Directly observe the deuterium signals. The spectrum will show peaks corresponding to the different deuterated positions in the molecule. The integral of these signals confirms the presence and relative abundance of deuterium.
-
-
¹³C NMR:
-
Deuterium substitution causes a characteristic upfield shift and splitting of the adjacent ¹³C signals (isotope effect). The presence and pattern of these shifted and split signals provide information about the location and extent of deuteration.
-
3. Data Analysis:
-
¹H NMR: Calculate the percentage of residual protons by comparing the integral of the analyte's proton signals to the integral of the known internal standard.
-
²H NMR: The integral of the deuterium signals provides a direct measure of the deuterated species.
-
¹³C NMR: The relative integrals of the signals for the deuterated and non-deuterated carbon positions can be used to determine the isotopic purity at specific sites.
Conclusion
Both GC-MS and NMR spectroscopy are powerful and complementary techniques for the determination of the isotopic purity of this compound.
-
GC-MS offers high sensitivity and provides detailed information on the distribution of isotopologues, making it ideal for detecting low levels of non-deuterated or partially deuterated species.
-
NMR spectroscopy provides a non-destructive analysis and offers detailed structural information, allowing for the confirmation of the deuterium labeling pattern and quantification through various nuclei observation.
For a comprehensive and robust assessment of isotopic purity, the use of both techniques is recommended. The choice of method will ultimately depend on the specific requirements of the research, available instrumentation, and the desired level of detail in the analysis. A Certificate of Analysis provided by the manufacturer will typically contain batch-specific data on the isotopic purity and the analytical method used for its determination.
References
Decoding the Certificate of Analysis: A Comparative Guide to 1-Chlorohexadecane-D33
For researchers, scientists, and drug development professionals utilizing isotopic labeling, a thorough understanding of the Certificate of Analysis (CoA) for a deuterated standard like 1-Chlorohexadecane-D33 is paramount. This document is the primary guarantee of the material's identity, purity, and isotopic enrichment, all of which are critical for the accuracy and reproducibility of experimental results. This guide provides a detailed explanation of a typical this compound CoA, comparing its key analytical parameters with its non-deuterated analog, 1-Chlorohexadecane.
Product Comparison: this compound vs. 1-Chlorohexadecane
The fundamental difference between these two compounds lies in the substitution of hydrogen atoms with their heavier stable isotope, deuterium (B1214612). This isotopic substitution results in a significant mass shift, which is the basis for its use as an internal standard in mass spectrometry-based quantification. The chemical and physical properties, however, remain largely similar, ensuring that the deuterated standard co-elutes with the analyte of interest in chromatographic separations.
Key Specifications from a Certificate of Analysis
A typical CoA for this compound will feature the following key analytical data, presented here in comparison with its non-deuterated counterpart.
| Parameter | This compound (Typical Values) | 1-Chlorohexadecane (Typical Values) | Significance for Researchers |
| Chemical Formula | C₁₆D₃₃Cl | C₁₆H₃₃Cl | Confirms the elemental composition and deuteration. |
| Molecular Weight | 294.09 g/mol | 260.89 g/mol | The mass difference is crucial for mass spectrometric differentiation. |
| CAS Number | 352431-13-1 | 4860-03-1 | Unique identifier for the specific chemical substance. |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | A basic quality control check for visual impurities. |
| Chemical Purity (by GC-MS) | ≥98% | ≥98% | Ensures that the signal is not confounded by chemical impurities. |
| Isotopic Enrichment | ≥98 atom % D | Not Applicable | Guarantees a high proportion of the deuterated form, minimizing interference from partially labeled or unlabeled species. |
| Isotopic Distribution | Primarily [M+33] | Primarily [M] | Confirms the extent of deuteration and the relative abundance of different isotopologues. |
| Residual Solvents (by GC-HS) | Meets USP <467> limits | Meets USP <467> limits | Ensures that residual solvents from the synthesis process do not interfere with experiments. |
| Elemental Analysis | Conforms to theoretical values | Conforms to theoretical values | Provides an additional check on the chemical formula and purity. |
Experimental Protocols
To verify the specifications on a CoA, several key analytical techniques are employed. Below are detailed methodologies for the critical experiments.
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to separate and identify volatile and semi-volatile compounds in a sample, providing a quantitative measure of chemical purity.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks detected. Deuterated compounds may elute slightly earlier than their non-deuterated counterparts.
Isotopic Enrichment and Distribution Analysis by Mass Spectrometry
This analysis determines the percentage of deuterium atoms in the molecule and the relative abundance of each isotopologue.
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap mass spectrometer) coupled to a suitable inlet (e.g., GC or direct infusion).
-
Ionization Mode: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) if derivatized.
-
Data Acquisition: Full scan mode to capture the entire isotopic cluster.
-
Data Analysis: The relative intensities of the monoisotopic peak and the peaks corresponding to the deuterated isotopologues are measured. The isotopic enrichment is calculated based on the weighted average of the deuterium content across all detected isotopologues.
Visualizing Key Concepts
To further clarify the information presented, the following diagrams illustrate important workflows and relationships.
By carefully reviewing the Certificate of Analysis and understanding the underlying analytical data, researchers can confidently employ this compound as a reliable internal standard, leading to more accurate and robust experimental outcomes. This guide serves as a foundational resource for interpreting the critical information provided in the CoA, ensuring the quality and integrity of your research.
A Comparative Guide to 1-Chlorohexadecane-D33 and Other Chlorinated Alkane Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chlorinated alkanes, particularly long-chain chlorinated paraffins (LCCPs), in complex matrices presents a significant analytical challenge. The inherent complexity of technical chlorinated paraffin (B1166041) mixtures, which consist of thousands of isomers, necessitates the use of robust internal standards to ensure data reliability. This guide provides a comprehensive comparison of 1-Chlorohexadecane-D33, a deuterated LCCP standard, with other chlorinated alkane standards, supported by established analytical principles and experimental considerations.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards
The use of isotopically labeled internal standards, such as this compound, in conjunction with mass spectrometry is considered the gold standard for the quantification of organic contaminants. This approach, known as isotope dilution mass spectrometry (IDMS), offers significant advantages over the use of non-labeled (native) standards or standards of a different chemical structure.
The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled analog of the target analyte to the sample prior to extraction and analysis. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and variations in instrument response. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, effectively correcting for matrix effects and procedural errors.
Comparison of this compound with Alternative Standards
The choice of an appropriate internal standard is critical for the accuracy and precision of analytical results. Below is a comparison of this compound with other commonly used types of chlorinated alkane standards.
| Feature | This compound (Deuterated) | Non-Deuterated 1-Chlorohexadecane | Other Chlorinated Alkanes (e.g., SCCPs, MCCPs) |
| Principle of Quantification | Isotope Dilution Mass Spectrometry (IDMS) | External or Internal Calibration (using a different compound) | External or Internal Calibration (using a different compound) |
| Correction for Matrix Effects | Excellent | Poor to moderate | Poor |
| Correction for Analyte Loss | Excellent | Poor to moderate | Poor |
| Accuracy | High | Moderate to Low | Low |
| Precision | High | Moderate to Low | Low |
| Specificity in MS | High (distinct mass-to-charge ratio) | Low (same mass-to-charge ratio as analyte) | Moderate (different mass-to-charge ratio but potential for isobaric interferences) |
| Co-elution with Analyte | Nearly identical | Identical | Different retention times |
| Cost | High | Low | Variable |
Experimental Protocol: Quantification of Long-Chain Chlorinated Paraffins using this compound by GC-MS
This protocol outlines a general procedure for the analysis of LCCPs in environmental samples using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Spiking: A known amount of this compound solution is added to the sample (e.g., soil, sediment, or biological tissue) before extraction.
-
Extraction: The sample is extracted using an appropriate solvent system, such as a mixture of hexane (B92381) and dichloromethane, via methods like Soxhlet extraction or pressurized liquid extraction (PLE).
-
Lipid Removal (for biological samples): For high-fat matrices, a lipid removal step is necessary. This can be achieved by gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid.
-
Fractionation: The extract is cleaned up and fractionated using column chromatography (e.g., silica (B1680970) gel or Florisil) to isolate the chlorinated paraffin fraction from other co-extracted compounds.
2. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injector: Pulsed splitless or on-column injection is recommended to ensure efficient transfer of the high-boiling LCCPs.
-
Oven Program: A temperature program is optimized to achieve separation of the LCCPs.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Capture Negative Ionization (ECNI) is the preferred ionization mode for chlorinated compounds due to its high sensitivity.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for the native LCCPs and the deuterated internal standard, enhancing selectivity and sensitivity.
-
3. Quantification:
The concentration of the LCCPs in the sample is calculated using the following isotopic dilution equation:
Concentration = (Areanative / Arealabeled) * (Amountlabeled / Sample Weight) * RRF
Where:
-
Areanative is the peak area of the selected ion for the native LCCP.
-
Arealabeled is the peak area of the selected ion for this compound.
-
Amountlabeled is the known amount of this compound added to the sample.
-
Sample Weight is the weight of the sample analyzed.
-
RRF is the relative response factor, determined from the analysis of calibration standards containing both the native and labeled compounds.
Logical Workflow for Chlorinated Alkane Analysis
The following diagram illustrates the logical workflow for the analysis of chlorinated alkanes using a deuterated internal standard.
Caption: Analytical workflow for chlorinated alkane quantification.
Signaling Pathway of Analytical Validation
The following diagram illustrates the key parameters and their relationships in the validation of an analytical method for chlorinated alkanes.
Caption: Key parameters in analytical method validation.
Inter-laboratory Comparison of Medium-Chain Chlorinated Paraffin Analysis Using 1-Chlorohexadecane-D33 as an Internal Standard
Introduction
The quantification of chlorinated paraffins (CPs) in environmental and biological matrices presents a significant analytical challenge due to their complex isomeric composition. Short-chain chlorinated paraffins (SCCPs) have been the focus of numerous inter-laboratory comparison (ILC) studies, which have highlighted the variability in analytical performance among laboratories. This guide focuses on the use of 1-Chlorohexadecane-D33 as a suitable internal standard for the analysis of medium-chain chlorinated paraffins (MCCPs, C14-C17), providing a framework for an inter-laboratory comparison to assess and improve the reliability of MCCP quantification.
The analysis of CPs is complicated by the presence of thousands of congeners and the lack of certified reference materials and suitable internal standards.[1][2][3] Inter-laboratory studies on SCCPs have shown large differences in results between participating laboratories, with coefficients of variation ranging from 23% to 137%.[4] These studies underscore the critical need for standardized methods and appropriate internal standards to achieve consensus in CP analysis.[4][5] While much of the focus has been on SCCPs due to their listing under the Stockholm Convention, the analytical challenges for MCCPs and long-chain chlorinated paraffins (LCCPs) are equally significant.[5][6][7]
This compound, with its C16 backbone, is an ideal internal standard for the quantification of MCCPs, as it closely mimics the physicochemical properties and chromatographic behavior of the target analytes. Its deuteration provides a distinct mass spectrometric signature, allowing for accurate quantification.
Comparative Performance Data
The following table summarizes hypothetical results from a proposed inter-laboratory comparison for the analysis of MCCPs in a prepared sediment sample, using this compound as the internal standard. The data is illustrative and based on typical performance characteristics observed in SCCP inter-laboratory studies.
| Parameter | Method A (GC-ECNI-LRMS) | Method B (GC-QTOF-MS) | Method C (LC-APCI-HRMS) |
| Number of Participating Labs | 10 | 8 | 6 |
| Assigned Value (ng/g) | 50.0 | 50.0 | 50.0 |
| Mean Reported Value (ng/g) | 45.2 | 48.9 | 51.5 |
| Standard Deviation (ng/g) | 12.7 | 6.1 | 7.3 |
| Coefficient of Variation (%) | 28.1 | 12.5 | 14.2 |
| Mean Z-Score | -0.96 | -0.22 | 0.30 |
| Percentage of Satisfactory Z-Scores ( | z | ≤ 2) | 70% |
-
GC-ECNI-LRMS: Gas Chromatography - Electron Capture Negative Ionization - Low-Resolution Mass Spectrometry
-
GC-QTOF-MS: Gas Chromatography - Quadrupole Time-of-Flight Mass Spectrometry
-
LC-APCI-HRMS: Liquid Chromatography - Atmospheric Pressure Chemical Ionization - High-Resolution Mass Spectrometry
The results indicate that while GC-ECNI-LRMS is a commonly used technique, it can exhibit higher variability.[4] High-resolution mass spectrometry techniques like GC-QTOF-MS and LC-APCI-HRMS generally show better precision and accuracy in the quantification of chlorinated paraffins.[6][8]
Experimental Protocols
A detailed experimental protocol is crucial for ensuring consistency and comparability in inter-laboratory studies. The following is a recommended methodology for the analysis of MCCPs in sediment using this compound as an internal standard.
1. Sample Preparation and Extraction
-
Sample Homogenization: Sediment samples are freeze-dried and sieved to achieve a uniform particle size.
-
Internal Standard Spiking: A known amount of this compound solution is spiked into 10 g of the homogenized sediment sample.
-
Extraction: The spiked sample is extracted using pressurized liquid extraction (PLE) with a mixture of n-hexane and dichloromethane (B109758) (1:1, v/v).
-
Lipid Removal: The extract is concentrated and subjected to cleanup using concentrated sulfuric acid to remove lipids and other organic interferences.
-
Fractionation: The cleaned extract is further purified using a silica (B1680970) gel column to isolate the chlorinated paraffin (B1166041) fraction.
2. Instrumental Analysis (GC-QTOF-MS)
-
Gas Chromatograph (GC): Agilent 7890B GC system or equivalent.
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: 90°C (hold 1 min), ramp to 200°C at 25°C/min, then to 300°C at 5°C/min (hold 10 min).
-
Mass Spectrometer (MS): Agilent 7250 GC/Q-TOF or equivalent.
-
Ionization Mode: Electron Ionization (EI) at low energy (e.g., 20 eV) or Negative Chemical Ionization (NCI). NCI often provides higher sensitivity for halogenated compounds.[8][9]
-
Acquisition Mode: Full scan from m/z 100-1000.
-
Quantification Ions: Specific ion fragments for different MCCP homolog groups and for this compound are monitored. For the internal standard, characteristic ions resulting from the deuterated C16 chain would be selected.
3. Quantification
Quantification is performed using an internal standard method. A calibration curve is generated using a series of MCCP technical mixture standards of known concentrations, each spiked with the same amount of this compound internal standard. The response factor for each MCCP homolog group relative to the internal standard is calculated and used to determine the concentration in the samples.
Alternative Internal Standards
The choice of internal standard is critical for accurate quantification. While this compound is proposed here for MCCP analysis, other standards have been used, particularly for SCCPs. These include:
-
¹³C-labeled SCCP congeners: These are ideal as they have nearly identical chemical and physical properties to the native compounds. However, their availability is limited and they can be costly.[2][9]
-
Branched C10- and C12-CPs: These have been used as extraction and reaction internal standards in some novel analytical methods.[10]
-
Other chlorinated compounds: In some studies, compounds like PCB 166 have been used as internal standards for CP analysis in biological samples.[11]
The lack of universally accepted and commercially available internal standards remains a significant hurdle in the analysis of all classes of chlorinated paraffins.[2][3]
Visualizations
Workflow for Inter-laboratory Comparison of MCCP Analysis
The following diagram illustrates the logical workflow of the proposed inter-laboratory comparison study.
References
- 1. chm.pops.int [chm.pops.int]
- 2. bcp-instruments.com [bcp-instruments.com]
- 3. Determination of chlorinated paraffins (CPs): Analytical conundrums and the pressing need for reliable and relevant standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. Eurofins News: Short and Medium Chain Chlorinated Paraffins - Eurofins Scientific [eurofins.de]
- 6. Interlaboratory trial of short-chain chlorinated paraffin: comparison of mass fractions and homolog profiles in a simulation environmental sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. gcms.cz [gcms.cz]
- 10. Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Gold Standard: Evaluating 1-Chlorohexadecane-D33 for Analytical Precision and Accuracy
In the landscape of quantitative analytical chemistry, particularly for researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical determinant of data quality. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, ensuring reliable correction for variations during sample preparation and analysis. This guide provides an objective comparison of 1-Chlorohexadecane-D33 as an internal standard, evaluating its performance against other alternatives with supporting experimental data for analogous compounds.
Deuterated compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry-based applications.[1][2] The substitution of hydrogen atoms with their heavier isotope, deuterium, results in a molecule with nearly identical chromatographic retention times and ionization efficiencies to its non-deuterated counterpart.[3] This co-elution is crucial as it ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary benefit of using a deuterated internal standard is the significant improvement in accuracy and precision compared to non-deuterated alternatives, such as structural analogs.[4] Non-deuterated internal standards, while structurally similar, can exhibit different chromatographic behavior and ionization responses, leading to less effective compensation for analytical variability.[5]
The following table summarizes typical performance data for analytical methods utilizing deuterated long-chain alkane internal standards compared to those using non-deuterated alternatives. This data is representative of what can be expected when using this compound for the analysis of long-chain hydrocarbons or similar analytes.
| Performance Metric | Deuterated Internal Standard (Analogous Compounds) | Non-Deuterated Internal Standard (e.g., Structural Analog) |
| Accuracy (% Bias) | Typically within ±15% of the nominal value[2] | Can exhibit biases greater than ±15%, especially in complex matrices[4] |
| Precision (%RSD) | Generally <15%[2] | Often >15%, showing higher variability[6] |
| Linearity (r²) | ≥ 0.99[6] | ≥ 0.99 |
| Matrix Effect Compensation | High | Moderate to Low |
Note: The data presented is based on studies of analogous deuterated long-chain alkanes and general validation criteria for bioanalytical methods. It serves as an estimate of the expected performance of this compound.
Experimental Protocols
A robust experimental protocol is essential for achieving accurate and precise results. The following is a generalized methodology for the quantification of a long-chain chlorinated alkane in an environmental sample using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction
-
Spiking: To a known quantity of the sample matrix (e.g., 10g of soil), add a precise volume of a standard solution of this compound.
-
Extraction: Perform a solvent extraction appropriate for the analyte and matrix (e.g., Soxhlet extraction with hexane/acetone).
-
Cleanup: The extract is then cleaned to remove interfering co-extractives using techniques like solid-phase extraction (SPE).
-
Concentration: The cleaned extract is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of the target analyte.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the analyte and this compound.
-
Quantification
The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve.
Workflow for Quantitative Analysis
The following diagram illustrates the logical workflow for a typical quantitative analysis using a deuterated internal standard like this compound.
References
Navigating the Limits: A Comparative Guide to 1-Chlorohexadecane-D33 for Ultra-Trace Analysis
For researchers, scientists, and drug development professionals venturing into the realm of ultra-trace quantitative analysis, the choice of a suitable internal standard is a critical decision that profoundly impacts data accuracy and reliability. This guide provides an objective comparison of 1-Chlorohexadecane-D33, a deuterated internal standard, against other common alternatives, supported by available performance data and detailed experimental methodologies.
In the world of gas chromatography-mass spectrometry (GC-MS), where precision is paramount, internal standards are the unsung heroes that correct for variations in sample preparation and instrument response. Deuterated standards, such as this compound, are often favored due to their chemical similarity to the target analytes, allowing them to mimic the behavior of the analyte during extraction, derivatization, and analysis. However, a "one-size-fits-all" approach to internal standard selection is seldom optimal. This guide delves into the performance characteristics of this compound and its alternatives to aid in the selection of the most appropriate standard for your specific analytical needs.
Performance Comparison: Limit of Detection and Quantification
A critical aspect of any quantitative analytical method is its sensitivity, defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
While specific, universally applicable LOD and LOQ values for this compound are not readily published as standalone figures, its performance is intrinsically linked to the analytical methods in which it is employed. It is commonly used as a surrogate standard in the analysis of semivolatile organic compounds, such as those outlined in EPA Method 8270. In these broader applications, the reported detection limits for various analytes are influenced by the recovery and stability of the surrogate.
To provide a comparative perspective, this guide presents typical LOD and LOQ values for other deuterated alkanes that serve as viable alternatives to this compound in the analysis of long-chain hydrocarbons and related compounds. It is important to note that these values are method-dependent and can vary based on the sample matrix, instrumentation, and specific experimental conditions.
| Internal Standard | Typical Application | Typical LOD Range (ng/L) | Typical LOQ Range (ng/L) | Reference |
| This compound | Semivolatile Organic Compounds (SVOCs), Chlorinated Paraffins | Data not directly available; performance inferred from method detection limits. | Data not directly available; performance inferred from method quantitation limits. | N/A |
| Pentadecane-D32 | n-Alkanes (C10-C35), Isoprenoids in biological tissues | Method Dependent | Method Dependent | [1] |
| n-Hexadecane-D34 | Volatile Organic Compounds (VOCs) and SVOCs in thermal desorption GC-MS | As low as 10 ng/component | Method Dependent | [2] |
Experimental Protocols: A Blueprint for Determining LOD and LOQ
The determination of LOD and LOQ is a fundamental aspect of method validation. Below is a detailed, generalized protocol for establishing these crucial performance metrics for an analytical method using a deuterated internal standard like this compound with GC-MS.
Experimental Workflow for LOD and LOQ Determination
Detailed Methodologies
1. Standard Preparation:
-
Stock Solution: Prepare a certified stock solution of the target analyte(s) at a concentration of approximately 1000 µg/mL in a suitable solvent (e.g., dichloromethane, hexane).
-
Working Standards: Create a series of working standards by serially diluting the stock solution to cover the expected working range of the assay.
-
Low-Level Spiking Solutions: Prepare a set of at least seven spiking solutions at concentrations near the estimated LOD (typically 1-5 times the expected LOD).
-
Internal Standard Spiking Solution: Prepare a solution of this compound at a concentration that will yield a robust and consistent signal in the GC-MS analysis.
2. Sample Preparation and Analysis:
-
Matrix Blanks: Select a representative blank matrix (e.g., reagent water, clean soil extract) that is free of the target analytes.
-
Spiking: Spike seven replicate blank matrix samples with the low-level spiking solutions.
-
Internal Standard Addition: Add a consistent volume of the this compound internal standard solution to each spiked sample and to all calibration standards.
-
Extraction and Cleanup: Process the samples through the entire analytical procedure, including any extraction and cleanup steps.
-
GC-MS Analysis: Analyze the prepared samples and calibration standards using an optimized GC-MS method. Key parameters to consider include injection volume, inlet temperature, carrier gas flow rate, oven temperature program, and mass spectrometer settings (e.g., ionization mode, monitored ions).
3. Data Analysis and Calculation:
-
Signal-to-Noise (S/N) Ratio Method:
-
Determine the noise level from a region of the baseline near the analyte peak in the chromatograms of the spiked samples.
-
Measure the signal height of the analyte peak.
-
Calculate the S/N ratio for each replicate.
-
The LOD is the concentration that provides a S/N ratio of approximately 3.
-
The LOQ is the concentration that provides a S/N ratio of approximately 10, with acceptable precision (e.g., relative standard deviation ≤ 20%).
-
-
Calibration Curve Method:
-
Construct a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.
-
Determine the standard deviation of the y-intercepts of the regression line (σ) or the standard deviation of the response of the blank samples.
-
Calculate the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Logical Relationships in Internal Standard Selection
The choice of an internal standard is a strategic decision based on several factors. The ideal internal standard should have physicochemical properties very similar to the analyte of interest to ensure it behaves similarly throughout the analytical process. For complex mixtures, a suite of internal standards may be necessary to cover a broad range of analyte properties.
References
A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision that significantly impacts the accuracy, precision, and robustness of quantitative bioanalytical methods.[1] This guide provides a comprehensive comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards, with supporting experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards are essential for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analog internal standards, which have a similar but not identical chemical structure.[1][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are widely regarded as the gold standard in quantitative bioanalysis and are recommended by regulatory bodies like the FDA and EMA.[2][4][5] Their near-identical chemical and physical properties to the analyte lead to better tracking during sample extraction and co-elution during chromatography, which is crucial for accurate quantification.[2][3]
However, deuterated standards are not without limitations. The "deuterium isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the internal standard.[6] If this shift occurs in a region of differential matrix effects, it can lead to inaccurate quantification.[6][7]
The following tables summarize the quantitative performance and key characteristics of deuterated versus non-deuterated internal standards from published studies and technical guides.
Table 1: General Performance Comparison
| Feature | Deuterated Internal Standard (SIL-IS) | Non-Deuterated Internal Standard (Analog IS) | Key Findings & References |
| Compensation for Matrix Effects | Superior, due to co-elution and similar ionization suppression/enhancement. | Variable, depends on the structural similarity to the analyte. | Deuterated IS experiences the same matrix effects as the analyte, providing more accurate correction.[2][6] |
| Extraction Recovery | Nearly identical to the analyte. | Can differ significantly from the analyte. | A 35% difference in extraction recovery between haloperidol (B65202) and its deuterated standard has been reported. |
| Accuracy & Precision | Generally higher accuracy and precision (lower %CV). | Can be acceptable, but often lower than deuterated IS. | Deuterated standards generally show slightly better precision at quality control levels.[8][9] |
| Chromatographic Behavior | Ideally co-elutes with the analyte, but isotope effects can cause slight retention time shifts. | Elutes at a different retention time than the analyte. | Even small shifts with deuterated IS can lead to differential matrix effects.[10][7] |
| Cost & Availability | Generally more expensive and may require custom synthesis. | Often less expensive and more readily available. | The cost and availability of SIL-IS can be a limiting factor.[11] |
| Potential for Crosstalk | Possible if the mass difference is insufficient or due to isotopic contribution from the analyte. | Unlikely to have isotopic crosstalk, but can have isobaric interferences. | A mass increase of +6 or +7 may be needed for analytes with chlorine atoms to avoid interference.[3][12] |
Table 2: Quantitative Performance Data for Teriflunomide Analysis
This table illustrates the validation parameters for a bioanalytical method for Teriflunomide, comparing a deuterated IS with a hypothetical non-deuterated (analog) IS.
| Validation Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard (Hypothetical) |
| Accuracy (% Bias) | -2.5% to 3.8% | -9.0% to 12.5% |
| Precision (% CV) | ≤ 5.2% | ≤ 14.8% |
| Matrix Effect (% CV) | 3.5% | 11.2% |
| Linearity (r²) | > 0.998 | > 0.992 |
| LLOQ | 10 ng/mL | 25 ng/mL |
| Data adapted from a conceptual comparison to illustrate typical performance differences.[9] |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a series of validation experiments should be conducted. The following is a detailed methodology for the evaluation of matrix effects.
Experiment: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Blank plasma from at least six different sources.
-
Analyte reference standard.
-
Deuterated internal standard.
-
Non-deuterated (analog) internal standard.
-
Reconstitution solvent (e.g., 50:50 methanol:water).
-
LC-MS/MS system.
Procedure:
-
Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration (e.g., mid-QC level).[1]
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[1]
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]
-
Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).[1]
-
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized Matrix Factor:
-
For each matrix source, calculate the IS-normalized MF by dividing the analyte MF by the IS MF.
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Evaluation:
Mandatory Visualization
To better understand the experimental process and the logical relationships in selecting an internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Chlorohexadecane-D33: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1-Chlorohexadecane-D33 is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this deuterated chloroalkane in accordance with established safety protocols. All waste must be handled in accordance with local, state, and federal regulations.[1]
Immediate Safety and Handling Precautions
1-Chlorohexadecane is considered a hazardous substance.[1] It is irritating to the eyes, respiratory system, and skin, and may cause sensitization by skin contact.[1] It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: Use in a well-ventilated area.[1] A respirator may be required under certain workplace conditions.[3]
Handling and Storage:
-
Store in original, tightly closed containers in a cool, dry, well-ventilated area.[1][3][4]
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Do not eat, drink, or smoke when handling this chemical.[1]
-
Wash hands thoroughly after handling.[3]
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1][5] Remove all sources of ignition.[3][4]
-
Containment: Prevent the spill from entering drains or waterways.[1][5] Contain the spill using inert absorbent materials such as sand, earth, or vermiculite.[1][2][3]
-
Collection: Collect the absorbed material and recoverable product into labeled containers for disposal.[1] Seal the containers securely.
-
Decontamination: Clean the spill area thoroughly.
Step-by-Step Disposal Procedure
The primary methods for the proper disposal of this compound involve chemical destruction or controlled incineration. Do not discharge into sewers or waterways. [1][5]
-
Waste Collection:
-
Collect waste this compound, including contaminated absorbent materials from spills, in designated, clearly labeled, and sealed containers.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Engage a Licensed Waste Disposal Service:
-
The disposal of this chemical must be handled by a licensed chemical destruction plant.[5]
-
Contact your institution's EHS office to arrange for pickup and disposal by a certified hazardous waste contractor.
-
-
Controlled Incineration:
-
Container Disposal:
Quantitative Data Summary
The following table summarizes key physical and chemical properties of 1-Chlorohexadecane relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C16H33Cl |
| Molecular Weight | 260.88 g/mol [2] |
| Appearance | Colorless Liquid[2] |
| Melting Point | 8 °C / 46.4 °F[2] |
| Boiling Point | 322 °C / 611.6 °F[2] |
| Flash Point | 136 °C / 276.8 °F[2] |
| Autoignition Temperature | 220 °C / 428 °F[2] |
| Specific Gravity | 0.860[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Chlorohexadecane-D33
This guide provides critical safety protocols and logistical information for the handling and disposal of 1-Chlorohexadecane-D33, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure and ensure safety when handling this compound. The following table summarizes the required PPE based on established safety standards.[1][2]
| Protection Type | Specification |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1][2] Contact lenses are not recommended as they can absorb and concentrate irritants.[3] |
| Skin Protection | Wear chemical protective gloves (e.g., PVC, Neoprene).[3] For prolonged or frequent contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes, EN 374) are recommended.[3] For brief contact, a protection class of 3 or higher (> 60 minutes, EN 374) is advised.[3] Appropriate protective clothing and safety footwear (e.g., rubber boots) are also necessary to prevent skin exposure.[1][3] |
| Respiratory Protection | Use in a well-ventilated area is crucial.[1][3] If ventilation is inadequate or for spill response, a NIOSH-certified respirator is required.[1][3] The type of respirator will depend on the airborne concentration of the contaminant.[3] For unknown concentrations or IDLH (Immediately Dangerous to Life or Health) conditions, a full-face pressure-demand SCBA is necessary.[3] A type ABEK (EN14387) respirator filter is also recommended.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect containers for any damage or leaks.[3]
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[1][2][5]
-
Do not use aluminum or galvanized containers for storage.[3]
2. Handling and Use:
-
All handling should occur in a well-ventilated laboratory, preferably within a chemical fume hood.[1][3]
-
Avoid all personal contact, including inhalation of vapors or mists and contact with skin and eyes.[1][3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly with soap and water after handling.[1][3]
-
Work clothes should be laundered separately.[3]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately and move upwind.[3]
-
Alert emergency responders, providing the location and nature of the hazard.[3]
-
Only trained personnel with appropriate respiratory protection (SCBA) and full protective clothing should attempt to control the spill.[3]
-
Prevent the spill from entering drains or waterways.[3]
-
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.[3]
-
Unused Product: If the material is unused and uncontaminated, it may be possible to recycle it.[3]
-
Contaminated Waste:
-
Collect all contaminated materials (e.g., absorbent materials, used PPE) in clearly labeled, sealed containers.[1][3]
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Do not discharge into sewers or waterways.[3]
-
Containers should be punctured to prevent reuse and disposed of at an authorized landfill.[3]
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
